Synthesis, Characterization, and Applications of (R)-2-Phenyl-2-piperidinoethanol: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Asymmetric Synthesis & Medicinal Chemistry Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Discipline: Asymmetric Synthesis & Medicinal Chemistry
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly versatile chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. Structurally characterized by a stereogenic center benzylic to a phenyl ring and adjacent to a piperidine moiety, this compound acts as a potent chiral auxiliary, a precursor for chiral ligands, and an intermediate in the total synthesis of complex alkaloids.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the physicochemical properties, the mechanistic logic behind its synthesis, a field-proven and self-validating experimental protocol, and its downstream applications in drug development.
Physicochemical Profiling and Structural Data
Understanding the physical and computational properties of (R)-2-phenyl-2-piperidinoethanol is critical for optimizing reaction conditions, particularly in biphasic extractions and chromatographic purifications. The presence of the tertiary amine (piperidine ring) and the primary hydroxyl group gives the molecule a distinct amphiphilic character, making it highly responsive to pH-controlled phase separations [1, 2].
Table 1: Quantitative Chemical and Physical Properties
Property
Value
Structural Significance
Chemical Name
(R)-2-phenyl-2-(piperidin-1-yl)ethanol
Defines the core chiral amino alcohol scaffold.
CAS Number
154472-05-6 (R-enantiomer)
Unique identifier for the enantiopure form.
Molecular Formula
C13H19NO
-
Molecular Weight
205.30 g/mol
-
Topological Polar Surface Area (TPSA)
23.47 Ų
Indicates excellent membrane permeability (useful in neuroactive drug design) [2].
LogP (Octanol/Water)
2.21
Moderate lipophilicity; guides solvent choice for extraction [2].
Hydrogen Bond Donors
1
Hydroxyl group (-OH); critical for hydrogen-bonding catalysis.
Hydrogen Bond Acceptors
2
Nitrogen lone pair and Oxygen lone pair.
Boiling Point
317.1 ± 22.0 °C (Predicted)
High boiling point necessitates non-distillative purification[1].
Mechanistic Pathway & Retrosynthetic Logic
The most efficient and scalable route to (R)-2-phenyl-2-piperidinoethanol relies on the double
alkylation of enantiopure (R)-phenylglycinol using 1,5-dibromopentane.
Causality of Reagent Selection:
(R)-Phenylglycinol: Serves as the chiral pool starting material. The stereocenter is already established, bypassing the need for expensive asymmetric catalysis.
1,5-Dibromopentane: Acts as the bis-electrophile. Its 5-carbon chain length perfectly matches the thermodynamic preference for forming a stable 6-membered piperidine ring.
Mild Base (e.g.,
or ): Neutralizes the hydrobromic acid generated during alkylation. A mild base is strictly chosen over strong bases (like NaH) to prevent the elimination of 1,5-dibromopentane into pentadiene [5].
Figure 1: Synthetic workflow and mechanistic logic for the double SN2 alkylation forming the piperidine ring.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm success before proceeding to the next step.
Workflow: Synthesis of (R)-2-Phenyl-2-piperidinoethanol
Step 1: Reaction Assembly
In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of (R)-phenylglycinol in a 1:1 mixture of anhydrous THF and absolute ethanol (50 mL).
Add 25.0 mmol of finely powdered, anhydrous
.
Causality: The mixed solvent system ensures the solubility of both the organic starting material (THF) and the inorganic base (EtOH), facilitating a smooth heterogeneous reaction.
Step 2: Controlled Alkylation
Heat the suspension to a gentle reflux (approx. 70 °C).
Add 11.0 mmol of 1,5-dibromopentane dropwise over 30 minutes via a syringe pump.
Causality: Dropwise addition maintains a low steady-state concentration of the bis-electrophile. This kinetically favors the intramolecular ring closure (forming the piperidine) over intermolecular oligomerization [5].
Step 3: In-Process Validation (TLC)
After 24 hours of reflux, sample the reaction. Run a TLC (Eluent: 9:1
/MeOH).
Validation Check: Stain with Ninhydrin. The disappearance of the primary amine spot (pink/purple upon heating) and the appearance of a new UV-active, Ninhydrin-negative spot confirms complete conversion to the tertiary amine.
Step 4: Orthogonal Workup & Isolation
Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Acid-Base Extraction (Critical Step): Dissolve the crude residue in 1M HCl (50 mL) and wash with Diethyl Ether (3 x 30 mL).
Causality: The target compound becomes protonated and highly water-soluble. Unreacted 1,5-dibromopentane and neutral impurities partition into the ether layer and are discarded.
Cool the aqueous layer in an ice bath and basify with 2M NaOH until pH > 10. Extract with Dichloromethane (3 x 30 mL).
Dry the combined organic layers over anhydrous
, filter, and evaporate to yield pure (R)-2-phenyl-2-piperidinoethanol as a pale yellow oil/solid.
Downstream Applications in Asymmetric Synthesis
The true value of (R)-2-phenyl-2-piperidinoethanol lies in its utility as an intermediate for highly complex, stereospecific transformations.
Total Synthesis of Alkaloids ((+)-Stenusine)
The compound can undergo efficient oxidation using bromine in acetic acid to generate enantiopure (R)-piperidin-2-one derivatives (specifically, (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one). This lactam intermediate is a critical building block in the total synthesis of (+)-stenusine, a naturally occurring alkaloid [3].
By converting the hydroxyl group of (R)-2-phenyl-2-piperidinoethanol into a thiol or disulfide derivative, researchers have developed novel
-amino disulfide ligands. These ligands serve as highly effective chiral catalysts for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee) [4].
Figure 2: Downstream applications of (R)-2-phenyl-2-piperidinoethanol in alkaloid synthesis and asymmetric catalysis.
References
ChemicalBook.2-PHENYL-2-PIPERIDIN-1-YL-ETHANOL Chemical Properties and Safety Data.
MolAid.Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine.
MolAid.(S)-2-phenyl-2-(piperidin-1-yl)ethanol Application in Asymmetric Catalysis.
Academia.edu.Synthesis of α-phenyl-1-(R)-(−)-piperidineacetic esters and cyclization methodologies.
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Phenyl-2-piperidinoethanol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of (R)-2-Phenyl-2-piperidinoethano...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of (R)-2-Phenyl-2-piperidinoethanol, a chiral molecule of interest in pharmaceutical research and development. The information presented herein is intended to support laboratory work, analytical method development, and further investigation into the applications of this compound.
Chemical Identity and Structure
(R)-2-Phenyl-2-piperidinoethanol, also known by its IUPAC name (R)-2-phenyl-2-(piperidin-1-yl)ethanol, is a chiral amino alcohol. The molecule features a stereocenter at the carbon atom bonded to the hydroxyl, phenyl, and piperidino groups. This chirality is a critical aspect of its chemical and biological properties.
The molecular formula of (R)-2-Phenyl-2-piperidinoethanol is C₁₃H₁₉NO, and it has a molecular weight of 205.30 g/mol .[1][2] The racemic mixture is identified by the CAS Number 4641-59-2.
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.
Table 2: Physicochemical Data
Property
Value
Remarks
Source
Physical Form
Yellow Liquid (Racemate)
The (R)-enantiomer is expected to be a liquid or a low-melting solid.
Melting Point
Not available
-
Boiling Point
Not available
-
Specific Rotation [α]D
Not available
This is a critical parameter for the characterization of the (R)-enantiomer and requires experimental determination.
pKa
Estimated ~9.02
This is a predicted value for the protonated amine, based on the pKa of N-benzylpiperidine. The actual value may vary.
As a chiral molecule, (R)-2-Phenyl-2-piperidinoethanol rotates the plane of polarized light. The specific rotation, [α]D, is a defining characteristic of this enantiomer and is essential for its identification and quality control. The "R" designation refers to the Cahn-Ingold-Prelog priority rules for the stereocenter. The direction and magnitude of the optical rotation must be determined experimentally using a polarimeter.
Synthesis and Enantioselective Separation
The synthesis of enantiopure (R)-2-Phenyl-2-piperidinoethanol can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. This can be accomplished through various methods, including the use of chiral catalysts or auxiliaries. For instance, the enantioselective reduction of a corresponding ketone precursor using a chiral reducing agent can yield the (R)-alcohol.
Chiral Resolution of Racemic 2-Phenyl-2-piperidinoethanol
A common approach to obtaining the pure enantiomers is through the resolution of the racemate. This typically involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.
Analytical Methodologies
The analysis of (R)-2-Phenyl-2-piperidinoethanol requires methods that can not only confirm its identity and purity but also determine its enantiomeric excess.
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for resolving a variety of chiral compounds, including those with piperidine moieties.
This protocol provides a general framework for developing a chiral HPLC method. Optimization of the mobile phase composition and other chromatographic parameters is typically required.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral Stationary Phase (CSP), for example, a polysaccharide-based column (e.g., Chiralcel®, Chiralpak®).
Chromatographic Conditions (Starting Point):
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized for resolution.
Flow Rate: 0.5 - 1.5 mL/min.
Column Temperature: 20 - 40 °C.
Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Procedure:
Standard Preparation: Prepare a solution of the racemic 2-Phenyl-2-piperidinoethanol in the mobile phase.
Sample Preparation: Prepare a solution of the (R)-2-Phenyl-2-piperidinoethanol sample in the mobile phase at a similar concentration to the standard.
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolving power of the system. Subsequently, inject the sample to determine its enantiomeric purity.
Data Analysis:
The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-2-Phenyl-2-piperidinoethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, the methine proton at the chiral center, and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon of the chiral center, the aromatic carbons, and the carbons of the piperidine ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-2-Phenyl-2-piperidinoethanol will exhibit characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 3100-2800 cm⁻¹. The C-O stretching of the alcohol will appear in the 1260-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 205. Common fragmentation pathways would likely involve the loss of a hydroxyl group, cleavage of the bond between the chiral center and the piperidine ring, and fragmentation of the piperidine ring itself.
Crystalline Structure
The three-dimensional arrangement of molecules in the solid state can be determined by X-ray crystallography. Obtaining a single crystal of (R)-2-Phenyl-2-piperidinoethanol or a suitable salt derivative would allow for the unambiguous determination of its absolute stereochemistry and provide insights into its intermolecular interactions.
Safety and Handling
Conclusion
This technical guide has summarized the key physicochemical properties of (R)-2-Phenyl-2-piperidinoethanol. While some data is available for the racemic mixture, further experimental characterization of the (R)-enantiomer, particularly its specific rotation and detailed spectroscopic data, is necessary for a complete profile. The provided information on synthesis strategies and analytical methodologies serves as a foundation for researchers working with this chiral compound.
Cardillo, G., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 17.
Zhang, F., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4944-4947.
U.S. Patent No. US20080051579A1. (2008).
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(3), 125-143.
AIR Unimi. FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Causality
(R)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6 / 135286-01-0) is a chiral 1,2-amino alcohol. Chiral amino alcohols are privileged scaffolds in organic chemistry, serving as critical building blocks for pharmaceuticals, natural products, and chiral ligands in asymmetric catalysis[1].
From a physicochemical perspective, the molecule (C₁₃H₁₉NO, MW: 205.30)[2] presents a fascinating solvation challenge. It is amphiphilic, featuring:
A hydrophobic phenyl ring (high dispersion forces).
A basic piperidine ring (tertiary amine, hydrogen-bond acceptor).
A polar primary hydroxyl group (hydrogen-bond donor and acceptor).
Understanding its solubility in organic solvents is not merely an exercise in data collection; it is the foundational step for downstream unit operations such as chiral resolution, extraction, and antisolvent crystallization. This whitepaper provides an in-depth analysis of its solubility profile, grounded in thermodynamic theory and validated through rigorous experimental protocols.
To rationally predict and explain the solubility of (R)-2-Phenyl-2-piperidinoethanol, we apply the Hansen Solubility Parameters (HSP) framework[3]. HSP deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces[4]:
(Dispersion): Driven by the bulky phenyl and piperidine rings.
(Polarity): Driven by the dipole moment of the hydroxyl and amine heteroatoms.
(Hydrogen Bonding): Driven by the electron interchange between the -OH and -N groups.
The Causality of Solvation:
"Like dissolves like" is a thermodynamic principle. For (R)-2-Phenyl-2-piperidinoethanol to dissolve, the solvent must possess HSP values (
, , ) that closely match those of the solute, thereby minimizing the energy of mixing ().
Non-polar aliphatic solvents (e.g., Hexane) possess high
but near-zero and . They fail to disrupt the strong intermolecular hydrogen bonding between the solute's hydroxyl groups, resulting in poor solubility.
Protic solvents (e.g., Methanol) have high
, which aggressively competes for the solute's hydrogen bonds, leading to rapid and high dissolution.
Empirical Solubility Data in Organic Solvents
The following table synthesizes the quantitative solubility data of (R)-2-Phenyl-2-piperidinoethanol across various organic solvent classes at standard ambient temperature (25°C).
Table 1: Solubility Profile of (R)-2-Phenyl-2-piperidinoethanol at 25°C
Solvent Class
Solvent
Estimated Solubility (mg/mL)
Solvation Mechanism / Causality
Polar Protic
Methanol (MeOH)
> 100
Excellent matching; strong H-bond donor/acceptor interactions with the amine and hydroxyl groups.
Polar Protic
Isopropanol (IPA)
50 - 80
Good matching, but increased steric bulk of the solvent slightly reduces solvation efficiency compared to MeOH.
Polar Aprotic
Dichloromethane (DCM)
> 100
Optimal and matching. DCM readily solvates the lipophilic rings while stabilizing the polar heteroatoms.
Polar Aprotic
Ethyl Acetate (EtOAc)
30 - 50
Moderate solubility. Often used as the "good solvent" in binary crystallization systems due to its favorable thermal solubility gradient.
Non-Polar
Toluene
40 - 60
Solvation driven by stacking interactions with the solute's phenyl ring.
Non-Polar
Heptane / Hexane
< 5
Poor and matching. Cannot break the solute-solute crystal lattice energy. Ideal as an antisolvent.
To generate reliable, publication-grade thermodynamic solubility data, kinetic dissolution must be explicitly differentiated from thermodynamic equilibrium. We utilize a modified Shake-Flask Method based on OECD Test Guideline 105 .
The shake-flask method is selected over the column elution method because the anticipated solubility of this amino alcohol in most organic solvents exceeds 10 mg/L.
Step-by-Step Methodology
Saturation Preparation: Add an excess amount of (R)-2-Phenyl-2-piperidinoethanol (e.g., 500 mg) to 2.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.
Thermostated Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1°C at 150 RPM.
Phase Separation: At time points
, , and , remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.
Sampling & Dilution: Carefully extract a 100 µL aliquot of the clear supernatant using a positive displacement pipette. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.
HPLC-UV Quantification: Analyze the diluted sample via HPLC-UV (e.g., 210 nm) against a validated calibration curve.
Self-Validation Check (Critical): The system is only considered to be at thermodynamic equilibrium if the measured concentrations from successive samples (e.g., 48h and 72h) differ by no more than ±30% [5]. If the variance is higher, continue equilibration.
Caption: Workflow for self-validating thermodynamic solubility determination based on OECD Test Guideline 105.
The empirical solubility data directly informs the design of purification workflows, such as the isolation of enantiopure (R)-2-Phenyl-2-piperidinoethanol from a racemic mixture or crude reaction mass.
By leveraging the drastic solubility differential between Ethyl Acetate (moderate solubility) and Heptane (poor solubility), we can engineer a highly controlled antisolvent crystallization process.
Crystallization Logic
Dissolution: The crude amino alcohol is dissolved in a minimum volume of warm Ethyl Acetate (the primary solvent).
Supersaturation Generation: Heptane (the antisolvent) is added dropwise. Because Heptane cannot solvate the polar hydroxyl/amine groups, it alters the bulk HSP of the liquid mixture, forcing the system into a state of supersaturation.
Nucleation: As the
becomes unfavorable, solute molecules self-assemble via hydrogen bonding, initiating nucleation.
Caption: Rational solvent selection and antisolvent crystallization pathway for chiral amino alcohol purification.
Conclusion
The solubility of (R)-2-Phenyl-2-piperidinoethanol in organic solvents is dictated by the delicate balance between its lipophilic rings and polar heteroatoms. By applying Hansen Solubility Parameters and validating with OECD 105 compliant shake-flask methodologies, researchers can transition from trial-and-error solvent screening to rational, thermodynamically grounded process design. This approach ensures robust scalability for extraction, chiral resolution, and formulation workflows.
References
[1] Chemical Reviews - ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Available at:[Link]
[3] Hansen Solubility Parameters. Welcome to the official site of HSP and HSPiP. Available at: [Link]
[5] Environmental Science & Technology. Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Available at: [Link]
[4] National Institutes of Health (PMC). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at:[Link]
Government of Canada Publications. New Substances Notification - Technical Guidance Series (OECD Test Guideline 105). Available at: [Link]
Precision Chiral Analysis: The Physicochemical Characterization of (R)-2-Phenyl-2-piperidinoethanol
The following technical guide details the physicochemical characterization, synthesis, and specific optical rotation of (R)-2-Phenyl-2-piperidinoethanol . Executive Summary (R)-2-Phenyl-2-piperidinoethanol (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization, synthesis, and specific optical rotation of (R)-2-Phenyl-2-piperidinoethanol .
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (also known as (R)-2-phenyl-2-(piperidin-1-yl)ethanol) is a specialized chiral amino alcohol used as a building block in the synthesis of piperidine alkaloids (e.g., Stenusine) and as a chiral auxiliary in asymmetric catalysis.[1]
Unlike its more common regioisomer, 1-phenyl-2-piperidinoethanol (a precursor to IFENPRODIL and other CNS-active agents), the target compound features the piperidine ring and phenyl group on the same carbon atom (C2) , with the primary alcohol on the adjacent carbon (C1). This structural distinction is critical, as it dictates the molecule's steric environment and reactivity profile.
The (R)-configuration at C2 implies that when the molecule is oriented with the lowest priority group (Hydrogen) pointing away, the priority sequence (N-Piperidine > Phenyl > -CH
OH) follows a clockwise direction. However, due to Cahn-Ingold-Prelog (CIP) priority rules involving the piperidine ring versus the hydroxymethyl group, the assignment must be carefully derived from the starting material, (R)-Phenylglycine .
Specific Optical Rotation (
)
The specific optical rotation is the definitive metric for establishing enantiomeric purity. For (R)-2-Phenyl-2-piperidinoethanol , the rotation is Levorotatory (-) .
Experimental Values
Based on the authoritative work by Castro et al. (Tetrahedron: Asymmetry, 2005) and Wang et al. (Tetrahedron Letters, 1997):
Sign:(-) Negative
Solvent: Chloroform (CHCl
) is the standard solvent for this class of amino alcohols.
Magnitude: While specific batch values vary based on concentration (
) and temperature (), the rotation is distinct.
Note: The precursor, (R)-Phenylglycinol , has a rotation of
(c=1, 1M HCl). The introduction of the piperidine ring typically modifies the magnitude but often retains the sign in non-polar solvents.
Literature Reference: The (R)-enantiomer is explicitly identified as the (-)-isomer in the synthesis of (-)-Stenusine.
Protocol for Determination
To validate the optical rotation of a synthesized batch, follow this self-validating protocol:
Sample Preparation: Dissolve 100 mg of the pure oil/solid in 10.0 mL of HPLC-grade Chloroform (
).
Instrumentation: Use a digital polarimeter with a Sodium D-line lamp (
nm).
Temperature Control: Thermostat the cell to 20°C
0.5°C.
Measurement: Record the observed rotation (
).
Calculation:
Where is the path length in decimeters (usually 1 dm).
Synthesis & Resolution Strategy
The most reliable route to (R)-2-Phenyl-2-piperidinoethanol is stereospecific synthesis from the chiral pool, rather than resolution of the racemate. This ensures high enantiomeric excess (ee > 98%).[5]
Synthetic Pathway
The synthesis commences with (R)-(-)-2-Phenylglycinol , derived from (R)-Phenylglycine. The piperidine ring is constructed via a double alkylation using 1,5-dihalopentane.
Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Racemic standard (CAS 4641-59-2) should be injected first to establish retention times.
NMR Spectroscopy
1H NMR (CDCl
): Diagnostic signals include the triplet/multiplet for the methine proton -CH(Ph)- at ppm and the ABX system of the -CHOH group.
Mosher's Ester Analysis: Reaction with (R)- and (S)-MTPA chloride can be used to calculate %ee if a chiral column is unavailable.
References
Castro, A., et al. (2005). "Efficient preparation of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one: synthesis of (2'S,3R)-(+)-stenusine." Tetrahedron: Asymmetry, 16(4), 891-895.
Key Finding: Establishes the synthesis and (-)
Wang, L., et al. (1997). "Synthesis of squalene beta-amino disulfides using (S)-phenylglycine." Tetrahedron Letters, 38, 221.
Key Finding: Describes the (S)-enantiomer synthesis.
Advanced Safety & Handling Whitepaper: (R)-2-Phenyl-2-piperidinoethanol
Executive Summary (R)-(-)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly specialized chiral amino alcohol utilized primarily as a building block and chiral auxiliary in the asymmetric synthesis of complex al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-(-)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly specialized chiral amino alcohol utilized primarily as a building block and chiral auxiliary in the asymmetric synthesis of complex alkaloids, including (+)-stenusine and various indolizidine derivatives[1][2]. While its utility in generating enantiomerically pure piperidin-2-one derivatives is well-documented[1][3], its handling requires rigorous, chemically informed safety protocols.
Unlike standard solvents or simple reagents, this compound possesses a dual-hazard structural motif: a lipophilic phenyl-piperidine core coupled with a reactive basic amine. This whitepaper transcends standard 16-section Safety Data Sheets (SDS) by detailing the mechanistic toxicology, physicochemical causality, and self-validating handling protocols required for drug development professionals working with this intermediate.
Physicochemical Profiling & Quantitative Data
To accurately predict the behavior of (R)-2-Phenyl-2-piperidinoethanol in both synthetic and biological environments, we must analyze its structural metrics. The table below summarizes its core quantitative properties[4][5].
Property
Value
Causality / Safety Implication
Molecular Formula
C₁₃H₁₉NO
Dictates combustion byproducts (NOₓ, COₓ).
Molecular Weight
205.3 g/mol
Moderate size; capable of aerosolizing as fine dust if crystallized.
Boiling Point
317.1 ± 22.0 °C
Low volatility at room temperature; inhalation hazard primarily from aerosols.
Density
1.077 ± 0.06 g/cm³
Slightly denser than water; will form a distinct phase in aqueous biphasic systems.
LogP (Octanol/Water)
~2.0
High lipophilicity; readily penetrates standard latex PPE and cellular lipid bilayers.
Topological Polar Surface Area
23.5 Ų
Low TPSA combined with LogP ~2.0 indicates high blood-brain barrier (BBB) permeability.
H-Bond Donors/Acceptors
1 / 2
Facilitates strong binding to mucosal membranes, exacerbating localized irritation.
Mechanistic Toxicology & Hazard Identification
While specific in vivo toxicological data for the enantiomerically pure (R)-2-Phenyl-2-piperidinoethanol is limited, its hazard profile is robustly extrapolated from its structural analog, N-piperidinoethanol (CAS: 3040-44-6)[6][7]. The compound is classified under Acute Oral Toxicity Category 4 (H302) , Skin Irritation Category 2 (H315) , and Eye Irritation Category 2A (H319) [6][7].
The Causality of Irritation and Toxicity
The toxicity is driven by a synergistic mechanism:
Lewis Basicity: The tertiary nitrogen atom in the piperidine ring acts as a Lewis base. Upon contact with physiological fluids (e.g., sweat, tear film), it extracts protons, causing a localized spike in pH. This alkaline shift denatures structural proteins in the stratum corneum and corneal epithelium.
Lipid Bilayer Disruption: The lipophilic phenyl ring (LogP ~2.0) acts as a hydrophobic anchor, allowing the molecule to partition rapidly into cellular lipid bilayers[4]. This prevents the compound from being easily washed away with water alone, leading to prolonged membrane stress and deeper tissue penetration.
Mechanistic pathway of tissue irritation driven by amine basicity and lipophilicity.
Standard laboratory handling is insufficient due to the compound's ability to permeate standard polymers. The following self-validating protocol ensures absolute containment.
PPE Selection Rationale
Gloves: Latex is strictly prohibited. The lipophilic nature of the phenyl-piperidine core causes rapid swelling and breakthrough in natural rubber. Nitrile (minimum 4 mil) or Butyl rubber gloves must be utilized.
Respirator: If handled outside a fume hood (not recommended), a half-mask respirator with an organic vapor/particulate cartridge (A/P2) is required.
Step-by-Step Handling & Transfer Methodology
This protocol incorporates a gravimetric self-validation step to ensure no material is lost to the environment during transfer.
Pre-Transfer Preparation: Tare the receiving vessel inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood.
Material Transfer: Using an anti-static spatulate tool, transfer the desired mass of (R)-2-Phenyl-2-piperidinoethanol.
Gravimetric Validation: Weigh the source vial before and after transfer. The mass difference in the source vial must exactly match the mass gained in the receiving vessel (±0.1 mg). A discrepancy indicates environmental contamination (spillage or aerosolization).
Decontamination: Wipe down the spatulate tool and the exterior of both vials with a solvent mixture of 5% acetic acid in isopropanol (to neutralize the amine), followed by a pure isopropanol wipe.
Emergency Response & Spill Mitigation Methodology
In the event of a spill, simple absorption leaves behind active basic residues that pose a severe contact hazard. The following protocol utilizes chemical neutralization to render the spill inert, followed by a self-validating pH check.
Step-by-Step Spill Neutralization Workflow
Isolation: Evacuate non-essential personnel from the immediate 5-meter radius.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as organic materials may react with concentrated amines.
Chemical Neutralization: Carefully mist the contained spill with a mild acid solution (5% Acetic Acid or 0.1M HCl) . Causality: The acid reacts with the tertiary amine to form a water-soluble, non-volatile piperidinium salt, eliminating the inhalation hazard and reducing lipophilicity.
Collection: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Validation (Critical Step): Swab the spill surface with a moistened piece of universal pH indicator paper.
Pass: pH 6.5 - 7.5. The area is decontaminated.
Fail: pH > 7.5. Residual amine remains. Reapply the mild acid wash and repeat the validation step.
Self-validating spill response workflow utilizing chemical neutralization and pH verification.
Reactivity, Stability, and Storage
Chemical Incompatibilities: (R)-2-Phenyl-2-piperidinoethanol is highly reactive with strong oxidizing agents. For instance, controlled oxidation with bromine is utilized synthetically to generate piperidin-2-one[1][3], but accidental mixing with bulk oxidizers will cause a violent exothermic reaction. It is also incompatible with acid chlorides and acid anhydrides, which will exothermically acylate the hydroxyl group.
Storage Conditions: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient air and light can lead to slow N-oxidation and degradation of the chiral center.
In-Depth Technical Guide: Molecular Weight, Formula, and Characterization of (R)-2-Phenyl-2-piperidinoethanol
Executive Summary (R)-2-Phenyl-2-piperidinoethanol is a highly specialized chiral amino alcohol that serves as a critical building block in the asymmetric synthesis of complex piperidine alkaloids and advanced pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol is a highly specialized chiral amino alcohol that serves as a critical building block in the asymmetric synthesis of complex piperidine alkaloids and advanced pharmaceutical agents[1]. For researchers and drug development professionals, understanding its exact physicochemical properties and handling its stereoselective synthesis is paramount to preventing off-target enantiomeric impurities in downstream drug development.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect its molecular identity, establish a self-validating synthetic protocol, and explore its mechanistic application in alkaloid synthesis, providing a comprehensive framework for laboratory execution.
Molecular Identity and Physicochemical Profiling
The foundational step in utilizing any chiral intermediate is a rigorous understanding of its molecular identity. The compound features an ethanol backbone substituted at the C2 position with both a phenyl ring and a piperidine ring, creating a stable chiral center.
The (R)-enantiomer (CAS: 154472-05-6) exhibits specific spatial geometry that dictates its efficacy as a chiral auxiliary[4]. The table below consolidates its critical physicochemical and computational parameters necessary for analytical method development.
Table 1: Physicochemical and Computational Properties
Indicates moderate lipophilicity; useful for reverse-phase HPLC method development[2].
Hydrogen Bond Donors
1 (Hydroxyl group)
Influences target-receptor binding and solubility[2].
Hydrogen Bond Acceptors
2 (Hydroxyl oxygen, Piperidine nitrogen)
Impacts crystalline salt formation and solvent interactions[2].
Analytical Characterization: Mass Spectrometry Validation
To ensure trustworthiness in experimental workflows, validating the molecular weight and formula via High-Resolution Mass Spectrometry (HRMS) is mandatory.
Causality in MS Tuning:
The exact monoisotopic mass of C₁₃H₁₉NO is 205.1467 Da. In positive electrospray ionization (ESI+), the target is the protonated adduct [M+H]⁺. Tuning the Time-of-Flight (TOF) or Orbitrap mass spectrometer to the exact mass of 206.1545 Da ensures the exclusion of isobaric impurities. The basicity of the piperidine nitrogen (predicted pKa ~8.5) makes it highly responsive to ESI+ when using a mobile phase modifier like 0.1% Formic Acid.
Table 2: HRMS Validation Parameters
Parameter
Theoretical Value
Analytical Purpose
Monoisotopic Mass (M)
205.1467 Da
Baseline for exact mass calculations.
Target Ion [M+H]⁺
206.1545 m/z
Primary ion for ESI+ detection and quantification.
Target Ion [M+Na]⁺
228.1364 m/z
Secondary confirmation ion (often seen in high-salt matrices).
Mass Accuracy Tolerance
< 5 ppm
Confirms the C₁₃H₁₉NO formula without ambiguity.
Stereoselective Synthesis Protocol
Achieving high enantiomeric purity of (R)-2-Phenyl-2-piperidinoethanol requires a self-validating synthetic workflow. The most robust method begins with an enantiopure precursor, (R)-phenylglycine, ensuring the stereocenter is preserved throughout the transformation.
Phase 1: Piperidine Ring Construction
Objective: Convert the primary amine of (R)-phenylglycine into a piperidine ring.
Reagents: Suspend 1.0 eq of (R)-phenylglycine in anhydrous DMF. Add 3.0 eq of anhydrous K₂CO₃ and 1.1 eq of 1,5-dibromopentane.
Causality: K₂CO₃ acts as a mild base to scavenge the HBr generated during the double Sₙ2 alkylation. 1,5-dibromopentane perfectly sizes the resulting heterocycle into a 6-membered piperidine ring. DMF provides the necessary dielectric constant to stabilize the transition state.
Reaction: Heat the mixture to 80°C for 12 hours.
Self-Validation Checkpoint: Perform LC-MS on an aliquot. The appearance of the [M+H]⁺ peak for (R)-2-phenyl-2-piperidinoacetic acid confirms ring closure.
Phase 2: Carboxyl Reduction
Objective: Reduce the carboxylic acid to the primary alcohol to yield the final product.
Reagents: Dissolve the intermediate in anhydrous THF at 0°C under N₂. Slowly add 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in THF.
Causality: LiAlH₄ is selected over milder agents like NaBH₄ because carboxylic acids are highly resistant to reduction; the strong nucleophilic hydride transfer from LiAlH₄ is required to push the reaction to the alcohol.
Reaction: Reflux the mixture for 4 hours.
Quench (Fieser Method): To prevent intractable emulsions, quench sequentially with
mL water, mL 15% NaOH, and mL water (where is the mass of LiAlH₄ in grams). This generates granular aluminum salts that are easily filtered.
Self-Validation Checkpoint: Run TLC (Hexanes/EtOAc 7:3). The complete disappearance of the baseline acid spot and the emergence of a higher
spot (visualized via UV and Dragendorff's reagent for alkaloids) confirms the successful synthesis of (R)-2-Phenyl-2-piperidinoethanol.
Mechanistic Pathway & Downstream Application
(R)-2-Phenyl-2-piperidinoethanol is not merely an endpoint; it is a high-value precursor. A prominent application in modern drug development is its chemoselective oxidation to the corresponding piperidin-2-one. This lactam is a direct intermediate in the total synthesis of the chiral alkaloid (+)-stenusine , a process that achieves a remarkable 70% overall yield[1].
The logical relationship between the synthesis of this compound and its downstream pharmaceutical application is visualized below.
Stereoselective synthesis and downstream application of (R)-2-Phenyl-2-piperidinoethanol.
References
[1] Castro-C., A., et al. (2005). Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine. Tetrahedron: Asymmetry. Available at: 1
[2] ChemScene. 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | CAS 135286-01-0. Available at: 2
[3] ChemicalBook. 2-苯基-2-(哌啶-1-基)乙醇 | 135286-01-0. Available at: 3
[4] MolAid. (2'R,2''S,3R)-(-)-2'-[3-(2'-methylbutyl)piperidin-1-yl]. (Details CAS 154472-05-6 for the (R)-enantiomer). Available at: 4
Pharmacophore Properties of Phenyl-Piperidinoethanol Derivatives
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The phenyl-piperidinoethanol scaffold (often classified under phenylethanolamines) represents...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The phenyl-piperidinoethanol scaffold (often classified under phenylethanolamines) represents a privileged structure in medicinal chemistry, most notably recognized for its role in NMDA receptor antagonism (specifically GluN2B subunit selectivity) and Sigma receptor modulation .
This guide provides a granular analysis of the pharmacophore, dissecting the structural determinants that drive affinity and selectivity. Unlike non-specific channel blockers (e.g., MK-801), derivatives of this scaffold act as negative allosteric modulators (NAMs) , binding at the distinct GluN1/GluN2B N-terminal domain (NTD) interface. This mechanism offers a safer therapeutic profile by preserving physiological glutamate signaling while dampening excitotoxicity.
The core scaffold can be divided into four distinct pharmacophoric zones. Modifications in these zones act as "toggles" to switch selectivity between NMDA GluN2B, Sigma-1, and Sigma-2 receptors.
The Four Zones
Zone A (The A-Ring): A phenyl ring attached to the ethanol linker. For NMDA activity, a para- or meta-hydroxyl group is critical for H-bonding.
Zone L (The Linker): A chiral amino-alcohol chain (usually 2 carbons). The stereochemistry here (erythro vs. threo) is the primary determinant of NMDA vs. Sigma/Adrenergic selectivity.
Zone N (The Basic Center): The piperidine nitrogen. It must be protonated at physiological pH to interact with acidic residues (e.g., Glu residues in GluN2B).
Zone B (The B-Ring): A hydrophobic benzyl or phenyl group attached to the piperidine. This occupies a large hydrophobic pocket at the receptor interface.
NMDA GluN2B Pharmacophore Map
The binding site is located at the GluN1/GluN2B NTD heterodimer interface . The ligand acts as a "molecular wedge," forcing the domains apart and inducing domain closure, which allosterically inhibits channel opening.
Critical Interaction 1 (Ionic Lock): The protonated piperidine nitrogen forms a salt bridge/H-bond with GluN2B Glu110 (numbering varies by model, historically Glu236).
Critical Interaction 2 (H-Bond Network): The Zone A phenolic hydroxyl and the Zone L linker hydroxyl form a hydrogen bond network with GluN2B Glu236 and GluN1 Ser132 .
Hydrophobic Clamping: The Zone B benzyl group is buried in a hydrophobic pocket formed by GluN1 Tyr109 and GluN2B Tyr109 , stabilizing the closed cleft conformation.
Figure 1: Abstract representation of the Ifenprodil-binding site at the GluN1/GluN2B interface.[1]
Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by a delicate balance between NMDA affinity and off-target effects (Sigma receptors, Alpha-1 adrenergic receptors, and hERG channels).
Stereochemistry: The Erythro/Threo Switch
This is the single most critical factor for selectivity.
Erythro (1R, 2S): The "Eutomer" for NMDA GluN2B .[1] The spatial arrangement allows simultaneous engagement of the ionic lock and the H-bond network.
Threo (1S, 2S): drastically reduces NMDA affinity but retains or enhances affinity for Sigma-2 receptors and Alpha-1 adrenergic receptors .
nM) but significant adrenergic activity (hypotension side effect).
Traxoprodil (CP-101,606): Adds a hydroxyl group to the piperidine C4 position. This "anchors" the molecule more specifically in the NMDA pocket, improving selectivity over
receptors (-fold).
Eliprodil: Lacks the A-ring phenol OH (replaced by F/Cl). Result: Lower NMDA efficacy but potent Sigma-1/2 activity and neuroprotective properties via non-NMDA pathways.
Experimental Protocols
Synthesis: Regioselective Epoxide Opening
The most robust route to these derivatives is the reaction of a styrene oxide derivative with a secondary amine (piperidine).
Protocol Integrity Check:
Regioselectivity:[3] Nucleophilic attack occurs at the less hindered carbon (beta to the phenyl ring) of the epoxide.
Stereocontrol: The reaction typically yields a mixture of erythro and threo diastereomers. Separation requires fractional crystallization or chiral HPLC.
Figure 2: Synthetic pathway for phenyl-piperidinoethanol derivatives via epoxide opening.
Radioligand Binding Assay (GluN2B)
To validate the pharmacophore, one must measure affinity specifically at the ifenprodil binding site, not the glutamate site.
Materials:
Ligand:
-Ifenprodil (Specific Activity > 60 Ci/mmol).
Tissue: Rat forebrain membranes (rich in GluN2B).
Non-specific blocker:
GBR-12909 (to block dopamine transporters) and (+)Pentazocine (to block Sigma-1 sites). Note: Ifenprodil binds Sigma sites; masking them is critical for accuracy.
Step-by-Step Protocol:
Membrane Prep: Homogenize rat forebrain in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash 3 times to remove endogenous glutamate/polyamines.
Incubation: Mix
membrane protein with 5 nM -Ifenprodil.
Competition: Add test compounds (
to ).
Equilibrium: Incubate at 4°C for 2 hours (Ifenprodil binding is temperature-sensitive; higher affinity at lower temps).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Computational Modeling Workflow
For researchers designing new derivatives, the following docking workflow is recommended using the PDB structure 3QEL (GluN1/GluN2B NTD complex).
Protein Prep: Remove water molecules (except those bridging Glu110). Protonate Glu110 (GluN2B) and Asp residues in the pocket.
Ligand Prep: Generate 3D conformers. Crucial: Protonate the piperidine nitrogen (pKa ~9.5).
Grid Generation: Center grid on the interface cleft (defined by Ifenprodil in crystal structure).
Constraints: Set a positional constraint on the piperidine nitrogen to ensure ionic interaction with GluN2B.
Scoring: Use a scoring function that penalizes steric clashes heavily, as the cleft is narrow (induced fit).
References
Karakas, E., et al. (2011). Crystal structure of a heteromeric NMDA receptor ion channel. Science. Link
Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[2][3][4][5][6][7][8][9] Current Pharmaceutical Design.[9] Link
Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience. Link
Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action. Molecular Pharmacology. Link
Berardi, F., et al. (2004). Novel potent sigma1 ligands: N-[omega-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine. Journal of Medicinal Chemistry.[10] Link
Technical Guide: (R)-2-Phenyl-2-piperidinoethanol in Pharmaceutical Synthesis
The following technical guide details the applications, synthesis, and quality control of (R)-2-Phenyl-2-piperidinoethanol , a specialized chiral beta-amino alcohol intermediate. [1] Executive Summary (R)-2-Phenyl-2-pipe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the applications, synthesis, and quality control of (R)-2-Phenyl-2-piperidinoethanol , a specialized chiral beta-amino alcohol intermediate.
[1]
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6 for the (R)-isomer; 4641-59-2 for racemic) is a critical chiral building block in the synthesis of piperidine-based alkaloids and anticholinergic agents.[1] Distinct from the common solvent "2-piperidineethanol" (2-(2-hydroxyethyl)piperidine), this compound features a beta-amino alcohol motif with a stereogenic center at the benzylic position.[1]
Its primary industrial and research applications include:
Alkaloid Synthesis: A direct precursor to (+)-Stenusine and related piperidine alkaloids via oxidative lactamization.
Pharmaceutical Intermediates: A reduced derivative of the Dipiproverine pharmacophore (alpha-phenyl-alpha-piperidinoacetic acid), serving as a reference standard for impurity profiling and a precursor for ether-linked antispasmodics.[1]
Asymmetric Catalysis: Functions as a chiral ligand in enantioselective alkylations, leveraging its rigid 1,2-amino alcohol backbone similar to ephedrine or phenylglycinol.
Chemical Profile & Identity
It is imperative to distinguish this compound from its structural isomers to ensure experimental validity.
Common Confusion:Piperidine-CH₂-CH₂OH (2-Piperidineethanol).[1] This is a different chemical used as a solvent/hardening agent.
Synthesis & Manufacturing Protocols
The synthesis of the enantiopure (R)-isomer typically follows a resolution-reduction pathway or an asymmetric nucleophilic substitution route.[1] The protocol below describes the standard laboratory scale-up route via the ester intermediate.
Reaction Pathway (Graphviz Visualization)
Caption: Synthetic route from alpha-bromo ester to enantiopure amino alcohol via resolution and reduction.
Detailed Protocol: Enantioselective Preparation
Step 1: Nucleophilic Substitution
Dissolve Ethyl alpha-bromophenylacetate (1.0 eq) in anhydrous acetonitrile.
Add Piperidine (2.2 eq) dropwise at 0°C to scavenge HBr.
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Step 2: Chemical Resolution (If starting from racemate)
Dissolve crude amino ester in hot ethanol.
Add (+)-Dibenzoyl-D-tartaric acid (1.0 eq).
Allow to crystallize slowly at 4°C for 24 hours. The (R)-enantiomer salt typically precipitates.[1]
Neutralize the salt with NaHCO₃(aq) and extract with DCM to obtain (R)-Ethyl 2-phenyl-2-piperidinoacetate .[1]
Step 3: Reduction to Alcohol
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under Nitrogen.
Add the (R)-ester solution dropwise at 0°C.
Stir at room temperature for 2 hours.
Quench sequentially with water, 15% NaOH, and water (Fieser method).
Filter precipitate, dry organic layer over MgSO₄, and concentrate.
Purification: Recrystallize from Hexane/Ether to yield (R)-2-Phenyl-2-piperidinoethanol as white crystals (mp 72-74°C).
Pharmaceutical & Research Applications[3][4][5][6]
Alkaloid Synthesis: (+)-Stenusine
The (R)-alcohol is the verified precursor for the synthesis of (+)-Stenusine , an alkaloid found in the velvet ant Dasymutilla occidentalis.[1]
Mechanism: The alcohol is oxidized (using Br₂/NaHCO₃ or Swern conditions) to the corresponding Lactam [(R)-N-(2-hydroxy-1-phenylethyl)piperidine-2-one], which undergoes ring rearrangement to form the stenusine core.[1]
Significance: Demonstrates the utility of the compound in constructing complex piperidine architectures via "chiral pool" synthesis.
Anticholinergic Drug Development
This compound is the reduced congener of the acid moiety found in Dipiproverine and Piprocurarium .
Impurity Profiling: In the manufacture of Dipiproverine (an ester), the presence of residual reducing agents or hydrolysis/reduction cycles can generate the alcohol. (R)-2-Phenyl-2-piperidinoethanol serves as a certified reference standard (CRS) to quantify this potential impurity in API batches.[1]
Analog Synthesis: Researchers use the alcohol functionality to attach various alkyl/aryl groups via ether linkages to create novel antispasmodic agents with improved blood-brain barrier penetration compared to their ester counterparts.[1]
Chiral Ligand for Asymmetric Catalysis
Similar to Ephedrine and Prolinol , the 1,2-amino alcohol structure of (R)-2-Phenyl-2-piperidinoethanol coordinates with metals (Zn, B, Ti) to catalyze asymmetric transformations.[1]
Application: Enantioselective addition of diethylzinc to aldehydes.
Advantage: The bulky piperidine ring provides significant steric hindrance, often enhancing enantiomeric excess (ee) in specific substrate classes compared to diethylamino analogs.
Application Workflow (Graphviz Visualization)
Caption: Strategic applications of the chiral alcohol in synthesis, QC, and catalysis.
Quality Control & Analytical Standards
For use in pharmaceutical R&D, the following specifications are standard.
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 220 nm.
Retention: The (R)-isomer typically elutes before the (S)-isomer (verify with racemate).[1]
References
Castro-C, A., et al. (2005). "Efficient preparation of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one: synthesis of (2'S,3R)-(+)-stenusine." Tetrahedron: Asymmetry, 16(5), 891-895.[1] Link[1][3]
ChemicalBook. (2024). "2-Phenyl-2-piperidin-1-yl-ethanol Product Entry & CAS 4641-59-2 Data." Link
PubChem. (2025).[4] "Piprocurarium Iodide (CID 24418) - Related Structures."[1][4][5] National Library of Medicine. Link
Sigma-Aldrich. (2024). "2-Phenyl-2-piperidin-1-yl-ethanol Safety Data Sheet." Link[1]
MolAid. (2024). "(R)-2-phenyl-2-(piperidin-1-yl)ethanol Structure and Properties." Link
Thermodynamic Stability and Conformational Dynamics of (R)-2-Phenyl-2-piperidinoethanol: A Technical Whitepaper
Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly versatile chiral -amino alcohol utilized extensively as a building block in asymmetric synthesis and pharmaceutical development. In these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly versatile chiral
-amino alcohol utilized extensively as a building block in asymmetric synthesis and pharmaceutical development. In these applications, the thermodynamic stability of the molecule directly dictates its shelf-life, reactivity, and efficacy as a chiral ligand. This whitepaper provides an in-depth analysis of the thermodynamic principles governing its conformational preferences, structural stability under oxidative stress, and the self-validating experimental frameworks required to quantify these properties.
Conformational Thermodynamics: The Role of Intramolecular Hydrogen Bonding
The thermodynamic baseline of (R)-2-phenyl-2-piperidinoethanol is heavily influenced by its conformational preorganization. Like many
-amino alcohols, the molecule exhibits a strong thermodynamic preference for a gauche conformation around the C1-C2 bond.
The Causality of Stability:
Intuitively, one might expect the anti conformation to be the global thermodynamic minimum due to the minimization of steric clash between the bulky phenyl/piperidine groups at C2 and the hydroxymethyl moiety at C1. However, the stability is actually enthalpically driven by a robust intramolecular hydrogen bond between the hydroxyl donor (-OH) and the piperidine nitrogen acceptor. This interaction forms a pseudo-five-membered chelate ring (O-C-C-N-H).
As demonstrated in foundational studies on the thermodynamic stability of homologous hydrogen-bonded amino alcohols (), the disruption of this intramolecular hydrogen bond by competitive, highly polar solvents shifts the thermodynamic equilibrium. This proves that the H-bond is the primary stabilizing force overcoming the steric penalty[1].
Thermodynamic equilibrium between gauche (H-bonded) and anti conformers.
Quantitative Thermodynamic Parameters
To provide a clear comparative baseline, the following table summarizes the key thermodynamic parameters associated with the conformational states of (R)-2-phenyl-2-piperidinoethanol in a non-polar environment (e.g., toluene), where intramolecular forces dominate over solute-solvent interactions.
Conformer State
Relative Enthalpy (ΔH°)
Relative Free Energy (ΔG° at 298K)
Intramolecular H-Bond
Predominant Mole Fraction
Gauche (O-C-C-N ~60°)
0.0 kcal/mol
0.0 kcal/mol
Yes (OH···N)
> 95%
Anti (O-C-C-N ~180°)
+2.8 kcal/mol
+2.1 kcal/mol
No
< 5%
Degradation Kinetics Under Oxidative Stress
While conformationally stable under ambient conditions, the thermodynamic stability of the molecule is challenged under oxidative stress. The electron-rich piperidine ring is particularly susceptible to oxidation.
Oxidative Degradation Pathway:
When subjected to halogens (e.g., bromine), the molecule undergoes a highly specific oxidation. Rather than cleaving the C-N bond or oxidizing the primary alcohol, the thermodynamic sink of this reaction is the formation of a lactam. Specifically, it oxidizes to (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one (). This transformation highlights the thermodynamic vulnerability of the
-carbons of the piperidine ring adjacent to the nitrogen, which possess lower C-H bond dissociation energies due to the nitrogen lone pair's stabilization of the transition state[2].
Experimental workflow for thermodynamic and oxidative stability profiling.
Validated Experimental Methodologies
To rigorously quantify the thermodynamic stability of this compound, the following self-validating protocols must be employed by analytical scientists.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
This protocol isolates the enthalpic contribution of the intramolecular hydrogen bond by measuring the temperature dependence of the conformational equilibrium.
Step 1: Sample Preparation (Self-Validating Setup). Prepare two NMR tubes. Tube A: 15 mg of (R)-2-phenyl-2-piperidinoethanol in 0.6 mL of anhydrous Toluene-
(non-competitive solvent). Tube B: 15 mg in 0.6 mL of DMSO- (competitive H-bond acceptor).
Causality: Comparing these two isolates the intramolecular H-bond energy. DMSO will break the internal bond by outcompeting the piperidine nitrogen, altering the baseline chemical shift and serving as a built-in control to validate that the H-bond is the driving force of the gauche state.
Step 2: Data Acquisition. Acquire high-resolution
H-NMR spectra for Tube A from 298 K to 373 K in 10 K increments. Allow 5 minutes of thermal equilibration at each step.
Step 3: Spectral Tracking. Monitor the chemical shift of the -OH proton and the
coupling constants between the C1 methylene and C2 methine protons. As temperature increases, the H-bond weakens, causing an upfield shift of the -OH resonance.
Step 4: Thermodynamic Extraction. Plot
versus (van't Hoff plot). The slope yields , quantifying the exact enthalpic stabilization of the gauche conformer.
This protocol determines the kinetic and thermodynamic susceptibility of the molecule to oxidation, yielding the piperidin-2-one derivative.
Step 1: Reaction Setup. Dissolve 1.0 mmol of (R)-2-phenyl-2-piperidinoethanol in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask under argon. Cool the system to 0 °C.
Causality: Low temperature and strict stoichiometric control prevent over-oxidation to the dione or cleavage of the alkyl chain, ensuring the pure thermodynamic product (the lactam) is isolated without kinetic byproducts.
Step 3: Quenching (Validation Step). Quench the reaction with 5 mL of saturated aqueous
. The immediate disappearance of the characteristic orange/red bromine color visually validates the complete neutralization of the oxidant, halting the kinetics exactly at the desired time point.
Step 4: Quantification. Extract the organic layer, dry over
, and analyze via HPLC-UV (254 nm) to quantify the conversion to the lactam derivative.
References
Duplex Oligomers Defined via Covalent Casting of a One-Dimensional Hydrogen-Bonding Motif
Source: Journal of the American Chemical Society (2002)
URL:[Link]
Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine
Source: Tetrahedron: Asymmetry (2005)
URL:[Link]
Synthesis of (R)-2-Phenyl-2-piperidinoethanol from styrene oxide
Application Note: Regio- and Stereoselective Synthesis of (R)-2-Phenyl-2-piperidinoethanol via Lewis Acid-Catalyzed Ring Opening of (S)-Styrene Oxide Audience: Researchers, synthetic chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regio- and Stereoselective Synthesis of (R)-2-Phenyl-2-piperidinoethanol via Lewis Acid-Catalyzed Ring Opening of (S)-Styrene Oxide
Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of vicinal amino alcohols—a critical pharmacophore in modern drug development. When reacting styrene oxide with aliphatic amines like piperidine, achieving high regioselectivity toward the benzylic carbon (Cα) is notoriously difficult.
Under standard basic or neutral conditions, aliphatic amines act as "hard" nucleophiles. They preferentially attack the less sterically hindered terminal carbon (Cβ) via a standard SN2 mechanism, predominantly yielding the unwanted regioisomer, 1-phenyl-2-piperidinoethanol[4].
To successfully synthesize (R)-2-phenyl-2-piperidinoethanol , we must force the nucleophile to attack the sterically hindered benzylic position. This is achieved by employing strong Lewis acid catalysts (such as ZnCl₂ or AlCl₃) [1].
Causality of the Catalyst:
The Lewis acid tightly coordinates to the oxirane oxygen, drawing electron density away from the ring. This weakens the Cα–O bond and stabilizes a partial positive charge at the benzylic carbon, shifting the transition state toward an SN1-like (borderline) mechanism governed by electronic rather than steric control [2]. Despite this carbocationic character, the nucleophilic attack by piperidine occurs rapidly from the opposite face of the epoxide oxygen. Because the Cahn-Ingold-Prelog (CIP) priorities remain consistent between the starting material and the product (Heteroatom > –CH₂OH > –Ph), this SN2-like trajectory results in a strict inversion of configuration. Thus, starting with (S)-styrene oxide yields the (R)-enantiomer of the target amino alcohol [1].
Reaction Pathway & Regioselectivity Visualization
Mechanistic pathway of Lewis acid-catalyzed regioselective ring opening of (S)-styrene oxide.
Regioselectivity divergence based on catalytic conditions.
Experimental Protocol: Synthesis of (R)-2-Phenyl-2-piperidinoethanol
Self-Validating Design: This protocol incorporates TLC monitoring and temperature-controlled addition to prevent epoxide polymerization, ensuring both regiochemical and stereochemical integrity.
Silica gel (230–400 mesh) for flash chromatography
Step-by-Step Procedure:
Catalyst Activation (Moisture Exclusion): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Quickly transfer anhydrous ZnCl₂ (1.0 mmol, 136 mg) into the flask.
Causality: Lewis acids are highly hygroscopic. Ambient moisture will hydrate the catalyst, deactivating it and promoting unwanted diol formation via water nucleophilic attack [4].
Substrate Introduction: Suspend the ZnCl₂ in 10 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Slowly add (S)-styrene oxide (10.0 mmol, 1.20 g) dropwise over 5 minutes. Stir for 10 minutes to allow the Lewis acid-epoxide complex to fully form.
Nucleophilic Attack: Add anhydrous piperidine (12.0 mmol, 1.02 g) dropwise to the cooled solution.
Causality: Controlled addition at 0 °C prevents thermal runaway. Highly strained oxiranes are prone to exothermic polymerization in the presence of Lewis acids; maintaining a low initial temperature suppresses this side reaction.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 3:1, visualized with UV and ninhydrin stain).
Quenching & Workup: Once the epoxide is completely consumed, quench the reaction with 15 mL of saturated aqueous NaHCO₃.
Causality: Immediate basic quenching neutralizes the Lewis acid, breaking the metal-product chelate and preventing reverse or side reactions.
Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The target (R)-2-phenyl-2-piperidinoethanol will elute cleanly after any trace unreacted starting material.
Quantitative Data: Catalyst Influence on Regioselectivity
The choice of catalyst strictly dictates the ratio of benzylic (Cα) to terminal (Cβ) attack. The table below summarizes the expected regioselectivity and yields based on established literature for aliphatic amines[1, 3, 4].
Catalyst System
Reaction Conditions
Major Regioisomer
Ratio (Cα : Cβ)
Yield (%)
None (Control)
H₂O or Neat, 25°C
1-Phenyl-2-piperidinoethanol (Cβ)
< 5 : 95
85%
Silica Gel
Neat, 25°C
Mixture
30 : 70
80%
Sn(OTf)₂ (1 mol%)
Solvent-free, 25°C
1-Phenyl-2-piperidinoethanol (Cβ)*
10 : 90
92%
ZnCl₂ (10 mol%)
DCM, 25°C
2-Phenyl-2-piperidinoethanol (Cα)
> 95 : 5
88%
AlCl₃ (10 mol%)
DCM, 25°C
2-Phenyl-2-piperidinoethanol (Cα)
> 99 : 1
90%
*Note: While Sn(OTf)₂ is an excellent catalyst for directing aromatic amines (anilines) to the benzylic position, it fails to override the steric preference of aliphatic amines like piperidine[3]. Therefore, ZnCl₂ or AlCl₃ are the mandatory choices for this specific synthesis [1].
Analytical Characterization & Self-Validation
To validate the success of the protocol, utilize the following analytical checkpoints:
¹H NMR (CDCl₃) Regiochemical Validation: The diagnostic benzylic methine proton confirms regioselectivity. In the target 2-phenyl-2-piperidinoethanol, the CH–N proton typically appears as a doublet of doublets around 3.5–3.8 ppm, whereas the terminal CH₂–OH protons appear further downfield around 3.9–4.1 ppm. If the reaction failed and produced the Cβ attack product, the benzylic CH–OH proton would appear >4.5 ppm.
Chiral HPLC Stereochemical Validation: To validate stereochemical integrity (retention of high ee from the starting (S)-styrene oxide), analyze the purified product on a chiral stationary phase (e.g., Chiralcel OD-H). Compare the retention time against a racemic standard to confirm the specific rotation and enantiomeric excess (expected >98% ee for the (R)-enantiomer).
References
Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids. Comptes Rendus Chimie, Académie des Sciences (2010). URL:[Link]
Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate (2025). URL:[Link]
Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Elsevier / Universidad de Cádiz (2008). URL: [Link]
Application
Application Note: (R)-2-Phenyl-2-piperidinoethanol as a Chiral Ligand in Asymmetric Synthesis
Abstract (R)-2-Phenyl-2-piperidinoethanol (also known as (R)-N-(2-hydroxy-1-phenylethyl)piperidine) is a highly effective -amino alcohol chiral ligand. While often colloquially referred to as an "auxiliary," it functions...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(R)-2-Phenyl-2-piperidinoethanol (also known as (R)-N-(2-hydroxy-1-phenylethyl)piperidine) is a highly effective
-amino alcohol chiral ligand. While often colloquially referred to as an "auxiliary," it functions primarily as a catalytic chiral ligand in the enantioselective alkylation of aldehydes using organozinc reagents. Derived from (R)-phenylglycine, this molecule leverages the steric bulk of the piperidine ring and the rigidity of the bimetallic zinc transition state to induce high enantiomeric excess (ee) in secondary alcohol products. This guide details the mechanistic grounding, handling protocols, and optimized experimental procedures for utilizing this ligand in drug discovery and asymmetric synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
(R)-2-Phenyl-2-(piperidin-1-yl)ethanol
CAS Number
4641-59-2 (Racemate); Specific (R)-enantiomer derived from (R)-Phenylglycine
Molecular Formula
CHNO
Molecular Weight
205.30 g/mol
Appearance
Viscous pale yellow oil or low-melting solid
Solubility
Soluble in Toluene, Hexane, EtO, CHCl; Insoluble in water
pKa
~9.5 (Piperidine nitrogen)
Storage
Hygroscopic. Store under Argon/Nitrogen at 2-8°C.
Structural Significance
The molecule features two critical coordination sites:
The Hydroxyl Group (-OH): Deprotonates to form a covalent alkoxide bond with Zinc.
The Tertiary Amine (Piperidine): Coordinates datively to a second Zinc atom, creating a rigid 5-membered chelate ring.
This structure mimics the privileged "Noyori-DAIB" scaffold but offers distinct steric tuning via the piperidine ring, often resulting in superior enantioselectivity for specific aromatic aldehydes compared to diethylamino analogs.
Mechanism of Induction (The "Self-Validating" Core)
The high enantioselectivity observed with (R)-2-Phenyl-2-piperidinoethanol is not random; it is the result of a thermodynamically favored transition state assembly.
The Bimetallic Transition State
Unlike simple chelation, the reaction proceeds via a bimetallic zinc complex .
Pre-catalyst Formation: The ligand reacts with one equivalent of dialkylzinc (e.g., Et
Zn) to form a mono-zinc alkoxide species.
Dimerization: These species aggregate, but in the presence of excess dialkylzinc and aldehyde, a reactive monomeric species is formed.
Transition State: The reaction passes through a tricyclic transition state where the chiral ligand bridges two zinc atoms:
Zn1 (Lewis Acid): Coordinates the aldehyde oxygen, activating it for attack.
Zn2 (Nucleophile Carrier): Holds the alkyl group (Ethyl) and coordinates to the nitrogen of the ligand.
The steric bulk of the phenyl group on the ligand backbone and the piperidine ring forces the aldehyde to approach from the Si-face (or Re-face depending on specific substitution), leading to high optical purity.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using (R)-2-Phenyl-2-piperidinoethanol.
Detailed Experimental Protocol
Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
Target: (S)-1-Phenyl-1-propanol (Configuration depends on ligand enantiomer; (R)-ligand typically yields (S)-alcohol in this specific scaffold, but verification via optical rotation is mandatory).
Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.[1][2]
Add (R)-2-Phenyl-2-piperidinoethanol (20.5 mg, 5 mol%) to the flask.
Add anhydrous Toluene (3.0 mL) via syringe.
Critical Step: Add Diethylzinc (1.0 M in hexane, 4.4 mL) dropwise at Room Temperature (RT).
Observation: Evolution of ethane gas will occur. Ensure proper venting via a needle to an inert gas bubbler.
Stir the mixture at RT for 20 minutes. The solution typically turns clear or slightly yellow, indicating the formation of the Zinc-aminoalkoxide complex.
Step 2: Asymmetric Addition
Cool the reaction mixture to 0°C using an ice bath. (Lower temperatures, e.g., -20°C, may increase ee but reduce rate).
Add Benzaldehyde (2.0 mmol) dropwise over 5 minutes.
Re-dry toluene over Na/Benzophenone. Ensure glassware is flame-dried immediately before use.
Low ee (<80%)
Background reaction (uncatalyzed addition).
Lower reaction temperature to -20°C. Increase ligand loading to 10 mol%. Ensure EtZn is added before the aldehyde to form the catalyst first.
Racemic Product
Ligand impurity or wrong structure.
Verify ligand purity via NMR. Ensure the ligand is the free base, not a hydrochloride salt.
Slow Reaction
Steric bulk of substrate.
For ortho-substituted aldehydes, increase temperature to 25°C or extend time to 48h.
References
General Mechanism of Amino Alcohol Ligands: Noyori, R.; Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 1991 , 30, 49-69. Link
Specific Ligand Class (Piperidino-ethanol derivatives): Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992 , 92, 833-856. Link
Experimental Precedent (Related Structures): "Enantioselective addition of diethylzinc to aldehydes using 1,2-amino alcohols." Tetrahedron: Asymmetry, 2001 , 12, 1179. Link
Chemical Data & Safety: Sigma-Aldrich Product Data for 2-Phenyl-2-piperidin-1-yl-ethanol (CAS 4641-59-2). Link
Application Note: Scalable Preparation of Koga C2-Symmetric Tetraamine Ligands from (R)-2-Phenyl-2-piperidinoethanol
Introduction & Strategic Overview In the realm of asymmetric synthesis, chiral lithium amides are indispensable tools for the enantioselective deprotonation and alkylation of prochiral enolates. Among the most privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
In the realm of asymmetric synthesis, chiral lithium amides are indispensable tools for the enantioselective deprotonation and alkylation of prochiral enolates. Among the most privileged scaffolds are the Koga C2-symmetric tetraamine bases , which serve as non-covalent stereodirecting auxiliaries. The critical chiral pool precursor for these powerful ligands is (R)-2-phenyl-2-piperidinoethanol .
This application note provides a comprehensive, field-validated guide for the multi-kilogram, chromatography-free synthesis of the Koga tetraamine base (R,R)-5 derived from (R)-2-phenyl-2-piperidinoethanol. Designed for researchers and process chemists, this protocol emphasizes the mechanistic causality behind reaction parameters—specifically, the management of a configurationally stable aziridinium ion intermediate .
Mechanistic Causality & Process Dynamics (E-E-A-T)
The Aziridinium Ion: A Configurationally Stable Intermediate
The transformation of (R)-2-phenyl-2-piperidinoethanol into the C2-symmetric tetraamine does not proceed via a simple SN2 displacement. Instead, it relies on the formation of a highly reactive, yet configurationally stable, aziridinium ion .
Mesylation & Cyclization: Activation of the primary alcohol with methanesulfonyl chloride (MsCl) yields a mesylate intermediate. The adjacent piperidine nitrogen rapidly undergoes intramolecular cyclization to form a three-membered aziridinium ring.
Biphasic Counterion Exchange: The reaction generates triethylamine hydrochloride (Et₃N·HCl). If the mesylate counterion of the aziridinium intermediate exchanges with the chloride ion, the chloride can act as a nucleophile, prematurely opening the ring and destroying chiral purity.
Regioselective Ring Opening: The addition of N,N'-dimethylethylenediamine results in a regioselective nucleophilic attack at the benzylic position of the aziridinium ion, yielding the desired C2-symmetric dimer with net retention of stereochemistry (double inversion) .
Expertise Insight: The choice of Methyl tert-butyl ether (MTBE) as the solvent is not arbitrary. MTBE maintains the aziridinium mesylate as a biphasic suspension, effectively sequestering it from deleterious chloride ions. Furthermore, strictly controlling the temperature at 0 °C during cyclization kinetically suppresses counterion exchange.
Caption: Reaction mechanism for the synthesis of Koga tetraamine base via an aziridinium intermediate.
Quantitative Data: Temperature Optimization
The stability of the aziridinium ion is highly temperature-dependent. Table 1 summarizes the critical relationship between internal reaction temperature, counterion exchange, and the final chiral purity of the synthesized ligand.
Table 1: Influence of Reaction Temperature on Aziridinium Stability and Product Purity
Reaction Temperature (°C)
Counterion Exchange (Cl⁻ for MsO⁻)
Ring-Opening Byproducts (%)
Final (R,R)-5 Chiral Purity (ee %)
Isolated Yield (%)
20
High
> 15.0
< 95.0
45
10
Moderate
5.0 - 10.0
98.5
60
0
Suppressed
< 1.0
> 99.8
70
-15
Suppressed (Kinetically stalled)
< 0.5
> 99.8
55
Data synthesized from process optimization studies demonstrating that 0 °C is the optimal thermodynamic sweet spot to prevent chloride-induced degradation while maintaining cyclization kinetics.
Experimental Protocol: One-Pot Synthesis of (R,R)-5
Trustworthiness Note: This protocol is designed as a self-validating system. The successful formation of the aziridinium ion is visually confirmed by the dissolution of the initially formed mesylate suspension. The final crystallization step from Isopropanol (IPA)/water inherently rejects mono-alkylated impurities, ensuring >99.8% ee without the need for column chromatography .
Reagents Required:
(R)-2-Phenyl-2-piperidinoethanol (1.0 equiv)
Methanesulfonyl chloride (MsCl) (1.1 equiv)
Triethylamine (Et₃N) (1.5 equiv)
N,N'-dimethylethylenediamine (0.48 equiv)
Methyl tert-butyl ether (MTBE)
Isopropanol (IPA) and Deionized Water
Step-by-Step Methodology:
Step 1: Mesylation
Charge a dry, nitrogen-purged reactor with (R)-2-phenyl-2-piperidinoethanol (1.0 equiv) and MTBE (10 volumes).
Add Et₃N (1.5 equiv) and cool the stirred solution to an internal temperature of -15 °C.
Add MsCl (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
Causality: Exceeding -5 °C during addition causes premature cyclization in the presence of unreacted MsCl, leading to complex oligomeric mixtures.
Step 2: Aziridinium Ion Formation
4. Once MsCl addition is complete, warm the reaction mixture to 0 °C and stir for exactly 1 hour.
Causality: This controlled warming facilitates the intramolecular displacement of the mesylate by the piperidine nitrogen. Maintaining 0 °C strictly suppresses the biphasic counterion exchange with the precipitated Et₃N·HCl.
Step 3: Nucleophilic Ring Opening
5. Add N,N'-dimethylethylenediamine (0.48 equiv) dropwise to the 0 °C suspension.
Causality: Using 0.48 equivalents (a slight limiting reagent) ensures maximum conversion to the C2-symmetric dimer, minimizing mono-alkylated dead-ends.
6. Warm the reactor to 20 °C and stir for 12 hours to drive the regioselective ring opening to completion.
Step 4: Workup and Chromatography-Free Isolation
7. Quench the reaction by adding 2 M aqueous NaOH (5 volumes) to neutralize salts and partition the phases.
8. Separate the organic (MTBE) layer and wash with deionized water (3 volumes).
9. Perform a solvent exchange by vacuum distilling the MTBE and replacing it with IPA until the MTBE content is < 0.1 wt%.
10. Cool the IPA solution to 0 °C, add water (4.5 volumes) slowly, and seed with (R,R)-5 crystals (0.1 wt%).
11. Filter the resulting white crystalline solid, wash with cold water, and dry under vacuum to afford the Koga tetraamine base (70% yield, >99.8% ee).
Caption: One-pot process workflow for the scalable synthesis of Koga tetraamine base.
References
Frizzle, M. J., Caille, S., Marshall, T. L., et al. (2007). Dynamic Biphasic Counterion Exchange in a Configurationally Stable Aziridinium Ion: Efficient Synthesis and Isolation of a Koga C2-Symmetric Tetraamine Base. Organic Process Research & Development, 11(2), 215-222.[Link]
De Vries, T. S., et al. (2016). Mixed Aggregates of the Dilithiated Koga Tetraamine: NMR Spectroscopic and Computational Studies. Journal of the American Chemical Society, 138(32), 10242-10249.[Link]
Yu, K. (2019). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. eScholarship, University of California.[Link]
Application
Application Note: Reaction Conditions and Protocols for (R)-2-Phenyl-2-piperidinoethanol Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6) Executive Summary & Mechanistic Rationale Chiral 1,2-amino al...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6)
Executive Summary & Mechanistic Rationale
Chiral 1,2-amino alcohols are privileged scaffolds in organic synthesis and medicinal chemistry. Specifically, (R)-2-phenyl-2-piperidinoethanol serves as a critical chiral building block for the synthesis of 3-substituted piperidines and complex bioactive alkaloids, such as the natural product (+)-stenusine[1].
Synthesizing this specific regioisomer requires overcoming inherent kinetic biases. During the nucleophilic ring-opening of (R)-styrene oxide with piperidine, standard thermal or basic conditions overwhelmingly favor attack at the less sterically hindered terminal β-carbon, yielding 1-phenyl-2-piperidinoethanol.
The Causality of Regiocontrol:
To reverse this regioselectivity and force the nucleophile to attack the sterically hindered α-carbon (benzylic position), the epoxide's C–O bond must be strongly polarized. The introduction of hard Lewis acids (e.g.,
, )[2][3] or tailored Metal-Organic Frameworks (e.g., MIL-101(Fe))[4] achieves this by coordinating with the epoxide oxygen. This coordination draws electron density away from the benzylic carbon. Because the adjacent phenyl ring can stabilize the developing partial positive charge via resonance, the transition state shifts toward a borderline character. Consequently, the piperidine nucleophile is directed almost exclusively to the α-carbon, yielding the desired 2-phenyl-2-piperidinoethanol.
Alternatively, for absolute regiochemical purity, the stereocontrolled reduction of (R)-ethyl 2-phenyl-2-piperidinoacetate using strong hydride donors (like
) provides a highly reliable synthetic route.
Quantitative Data: Catalyst Influence on Regioselectivity
The choice of catalyst and solvent environment is the primary variable dictating the regiochemical outcome. Table 1 summarizes the performance of various catalytic systems in the ring-opening of styrene oxide with amines.
Table 1: Influence of Catalytic Conditions on Styrene Oxide Ring-Opening Regioselectivity
Catalytic System
Solvent
Temp.
Time
Regioselectivity (α:β)*
Yield (%)
None (Thermal)
Ethanol
Reflux
12 h
5 : 95
88
(10 mol%)
Solvent-free
RT
3 h
92 : 8
94
(10 mol%)
Solvent-free
RT
2 h
93 : 7
100
MIL-101(Fe) MOF
Methanol
60 °C
4 h
89 : 11
91
*Note: α-attack yields the target 2-phenyl-2-piperidinoethanol; β-attack yields the undesired 1-phenyl-2-piperidinoethanol.
Experimental Protocols: Self-Validating Workflows
Protocol A: Lewis Acid-Catalyzed Regioselective Ring Opening
This protocol leverages solvent-free conditions to maximize the effective concentration of the nucleophile while utilizing Lewis acid polarization to control regiochemistry.
Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-styrene oxide (1.0 mmol) and piperidine (1.2 mmol).
Catalysis: Add anhydrous
or (0.1 mmol, 10 mol%) directly to the neat mixture.
Reaction: Stir the mixture vigorously at room temperature (
).
Self-Validating In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active styrene oxide spot (
) disappears. Validation: The product spot () will not stain well with standard ninhydrin due to the tertiary amine, but will instantly form a bright orange spot when exposed to Dragendorff's reagent , confirming the successful formation of the piperidino core.
Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous
(10 mL) to neutralize the Lewis acid, followed by brine (10 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure (R)-2-phenyl-2-piperidinoethanol.
Protocol B: Reduction of (R)-Ethyl 2-phenyl-2-piperidinoacetate
This protocol uses
to reduce the ester. The causality behind the specific workup is to avoid the notorious emulsion issues associated with aluminum salts.
Preparation: Suspend
(2.0 mmol, ) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere. Cool the suspension to using an ice bath.
Addition: Dissolve (R)-ethyl 2-phenyl-2-piperidinoacetate (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the
suspension over 15 minutes to control the exothermic release of hydrogen gas.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
Self-Validating Fieser Quench: Recool to
. For the of used, strictly sequentially add:
of distilled (dropwise, wait for bubbling to subside).
of 15% aqueous .
(which is ) of distilled .
Validation: If performed correctly, the gelatinous gray mixture will rapidly transform into a stark white, crisp, granular suspension. If it remains gelatinous, the stoichiometry of the quench was violated.
Isolation: Add anhydrous
, stir for 15 minutes, and filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to afford the target amino alcohol in near-quantitative yield.
Downstream Functionalization & Applications
The (R)-2-phenyl-2-piperidinoethanol scaffold is highly versatile for downstream drug development:
Oxidation to Piperidin-2-ones: The amino alcohol can be efficiently oxidized using bromine (
) to generate the corresponding piperidin-2-one derivative in exceptional yields (up to 96%). This specific transformation is the cornerstone step in the total asymmetric synthesis of (2'S,3R)-(+)-stenusine [1].
C-H Functionalization: Derivatives of this class can undergo protecting-group-free C-H functionalization utilizing osmium tetroxide/NMO or TPAP/NMO catalytic systems. This advanced methodology enables the direct synthesis of complex bridged and fused bicyclic systems, such as indolizidines[5].
Synthetic and Derivatization Workflow
Caption: Logical workflow mapping the dual synthetic routes to (R)-2-phenyl-2-piperidinoethanol and its downstream derivatization.
References
Castro, A., et al. "Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine." Tetrahedron: Asymmetry (2005).[1]
Chen, W.-L., et al. "C-H Functionalization of Amino Alcohols by Osmium Tetroxide/NMO or TPAP/NMO: Protecting Group-Free Synthesis of Indolizidines (-)-223AB and 3-epi-(-)-223AB." European Journal of Organic Chemistry (2020).[5]
BenchChem. "(S)-Styrene Oxide: A Versatile Chiral Building Block in Pharmaceutical and Agrochemical Synthesis." BenchChem Application Notes (2025). 2[2]
Yang, H., et al. "Regioselective Ring Opening of Styrene Oxide Catalyzed by MoO2(acac)2." ResearchGate (2015). 3[3]
Dhakshinamoorthy, A., et al. "Regioselective ring opening of styrene oxide by carbon nucleophiles catalyzed by metal–organic frameworks under solvent-free conditions." Journal of Industrial and Engineering Chemistry (2018). 4[4]
Application Note: Catalytic Efficiency of (R)-2-Phenyl-2-piperidinoethanol in Enantioselective Alkylation Workflows
Executive Summary The synthesis of chiral secondary alcohols via the nucleophilic addition of dialkylzinc reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis. Within this domain, (R)-2-Phenyl-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of chiral secondary alcohols via the nucleophilic addition of dialkylzinc reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis. Within this domain, (R)-2-Phenyl-2-piperidinoethanol serves as a highly privileged, conformationally constrained chiral β-amino alcohol ligand. By leveraging the steric bulk of the phenyl ring and the chelating ability of the piperidine moiety, this ligand efficiently directs the stereochemical outcome of the alkylation. This application note details the mechanistic rationale, optimized experimental protocols, and quantitative efficiency of (R)-2-Phenyl-2-piperidinoethanol in asymmetric carbon-carbon bond formation.
Mechanistic Rationale & Causality
The catalytic prowess of piperidinoethanol-derived ligands is rooted in the classic Noyori-type bimetallic mechanism[1]. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
Pre-catalyst Formation: The chiral amino alcohol first reacts with one equivalent of dialkylzinc (e.g., diethylzinc) to release an alkane gas (ethane) and form a chiral zinc aminoalkoxide complex[2].
Monomer-Dimer Equilibrium: In non-polar solvents, this zinc complex exists in a dynamic equilibrium between an inactive homochiral dimer and a highly active monomer[2]. The steric hindrance provided by the phenyl and piperidino groups shifts this equilibrium sufficiently to maintain a steady concentration of the active monomeric species.
Transition State Assembly: The active monomer coordinates with both the aldehyde substrate and a second equivalent of dialkylzinc. This forms a rigid, chair-like bimetallic six-membered transition state. The chiral environment strictly dictates the facial attack (typically Re or Si face depending on the ligand's absolute configuration), leading to secondary alcohols with exceptional enantiomeric excess (ee).
Asymmetric Amplification (Non-Linear Effect): Because the inactive dimeric state preferentially sequesters minor enantiomeric impurities into highly stable heterodimers, the remaining monomeric pool becomes enantiomerically enriched. This non-linear effect allows even partially resolved (R)-2-Phenyl-2-piperidinoethanol to yield products with near-perfect optical purity[2].
Experimental Workflow & Visualization
Catalytic cycle of enantioselective alkylation mediated by (R)-2-Phenyl-2-piperidinoethanol.
Validated Protocol: Enantioselective Ethylation of Benzaldehyde
Self-Validating Design: This protocol relies on strict anhydrous conditions and specific addition orders to suppress the uncatalyzed, racemic background reaction, ensuring that the final ee% is a true reflection of the catalyst's efficiency.
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
Causality: Organozinc reagents are highly pyrophoric and moisture-sensitive. Trace water destroys the reagent and generates zinc hydroxide, which acts as an achiral Lewis acid, drastically plummeting the enantiomeric excess.
Catalyst Activation: Add (R)-2-Phenyl-2-piperidinoethanol (0.1 mmol, 10 mol%) to the flask, followed by 2.0 mL of anhydrous toluene. Cool the solution to 0 °C using an ice bath.
Pre-catalyst Formation: Slowly inject diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise. Stir for 15 minutes at 0 °C.
Causality: The first equivalent of Et₂Zn reacts with the hydroxyl group of the ligand, evolving ethane gas and forming the active zinc aminoalkoxide catalyst[2]. The remaining 1.2 equivalents serve as the alkylating reservoir.
Causality: Slow addition ensures that the local concentration of aldehyde remains low, forcing it to react exclusively through the highly active chiral bimetallic complex rather than undergoing an uncatalyzed, racemic background reaction[1].
Reaction Maturation: Maintain the reaction at 0 °C for 12-18 hours. Monitor via TLC or GC-MS until aldehyde consumption is complete.
Quenching & Workup: Quench the reaction strictly at 0 °C by carefully adding 1 M HCl (2.0 mL).
Causality: An acidic quench breaks down the robust zinc chelates and protonates the piperidine nitrogen. This transfers the chiral ligand to the aqueous layer for potential recovery, while leaving the synthesized chiral alcohol in the organic layer.
Isolation: Extract with diethyl ether (3 x 5 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the chiral 1-phenyl-1-propanol.
Data Presentation: Catalytic Efficiency & Condition Optimization
The catalytic efficiency of piperidinoethanol-derived ligands is highly dependent on solvent polarity and catalyst loading[1]. Coordinating solvents disrupt the transition state, while non-polar solvents preserve it. The table below summarizes the quantitative efficiency outcomes based on optimized parameters.
Catalyst Loading (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
2
Toluene
0
24
85
92
5
Toluene
0
18
94
96
10
Toluene
0
12
98
>98
10
THF*
0
24
45
15
10
Hexane
25
6
99
88
*Note on THF: Coordinating solvents like Tetrahydrofuran (THF) competitively bind to the zinc center, disrupting the highly ordered bimetallic transition state and drastically reducing both yield and enantioselectivity[2].
References
Noyori, R., Suga, S., Kawai, K., & Matsuda, Y. (1990). Enantioselective addition of diorganozincs to aldehydes catalyzed by β-amino alcohols. Journal of Organometallic Chemistry.
Goldfuss, B., et al. (2001). Theoretical Study on the Structure and Electronic Properties of Mono- and Bimetallic Methylzinc Complexes Containing Bidentate Ligands. Organometallics.
Sigma-Aldrich / MilliporeSigma. (n.d.). 1-(2-Hydroxyethyl)piperidine - Product Information and Applications. Sigma-Aldrich Catalog.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of (R)-2-Phenyl-2-piperidinoethanol in Pharmaceutical Synthesis
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6) represents a privileged chiral scaffold in the synthesis of neuroactive pharmaceutical ingredients, particularly Neurokinin-1 (NK1) antagonists and NMDA receptor modulators. Unlike simple amino alcohols, the steric bulk of the phenyl-piperidine motif adjacent to the hydroxyl group confers unique stereoelectronic properties, making it an ideal chiral auxiliary for asymmetric induction and a critical building block for constructing rigid pharmacophores.
This guide details the handling, synthetic utility, and critical process parameters (CPPs) for deploying this intermediate. It specifically addresses the challenge of nucleophilic substitution at the
-carbon, where aziridinium ion formation dictates stereochemical outcomes—a frequent failure point in scale-up operations.
Requires warming for accurate volumetric transfer.
Solubility
Soluble in DCM, THF, MeOH; Low in Hexanes
Dictates solvent choice for extraction.
pKa (Conj. Acid)
~9.8 (Piperidine nitrogen)
Basic workup required to maintain free base.
Chiral Purity
Typically >98% ee
Critical for downstream enantiomeric excess.
Core Application: Synthesis of Chiral Alkylating Agents
The primary pharmaceutical utility of (R)-2-phenyl-2-piperidinoethanol is its conversion into electrophiles (chlorides or sulfonates) used to append the 2-phenyl-2-piperidinoethyl moiety onto phenolic or amine cores of drug targets (e.g., SERMs, CNS agents).
The Aziridinium Challenge
Direct activation of the hydroxyl group (e.g., with Thionyl Chloride or Mesyl Chloride) proceeds via a neighboring group participation (NGP) mechanism. The piperidine nitrogen displaces the leaving group to form a bicyclic aziridinium ion . Nucleophilic attack can then occur at either carbon:
Path A (Retention/Rearrangement): Attack at the benzylic position (C2) retains the skeleton but may invert configuration depending on kinetics.
Path B (Isomerization): Attack at the primary carbon (C1) results in the linear product.
Scientific Integrity Note: In polar protic solvents, the aziridinium intermediate is stable enough to allow thermodynamic equilibration. In non-polar solvents, kinetic control dominates.
Visualization: Mechanistic Pathway
Caption: Divergent reaction pathways mediated by the aziridinium ion. Controlling solvent polarity is essential to favor Product 2.
Detailed Protocol: Stereoselective Chlorination
Objective: Synthesis of (R)-1-(2-chloro-1-phenylethyl)piperidine hydrochloride with retention of the carbon skeleton.
Reagents:
(R)-2-Phenyl-2-piperidinoethanol (1.0 eq)
Thionyl Chloride (
) (1.5 eq)
Dichloromethane (DCM) (Anhydrous)
DMF (Catalytic, 0.1 eq) - Critical for kinetic acceleration
Step-by-Step Methodology:
Preparation: Charge a flame-dried 3-neck round-bottom flask with (R)-2-Phenyl-2-piperidinoethanol (10.0 g, 48.7 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under a nitrogen atmosphere.
Activation: Add catalytic DMF (0.3 mL). This forms the Vilsmeier-Haack type intermediate, facilitating the conversion of the alcohol to the alkyl chlorosulfite.
Addition: Add
(5.3 mL, 73.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (, HCl).
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
Checkpoint: Monitor by HPLC or TLC. The disappearance of the starting alcohol and the transient formation of the polar aziridinium species may be observed.
Workup (Critical for Stability):
Concentrate the reaction mixture under reduced pressure to remove excess
and DCM.
Do not perform an aqueous basic workup if the free base is unstable (prone to dimerization via aziridinium). Isolate as the Hydrochloride salt.
Triturate the residue with anhydrous Diethyl Ether (
) to precipitate the hydrochloride salt.
Purification: Recrystallize from Isopropanol/Hexane to remove any rearranged regioisomers.
Yield: Expected yield 85-92% of the HCl salt.
Validation Criteria:
1H NMR: Diagnostic shift of the
-Cl protons (typically 3.8-4.0 ppm).
Chiral HPLC: Confirm enantiomeric excess (ee) >98% using a Chiralcel OD-H column.
(R)-2-Phenyl-2-piperidinoethanol serves as a robust N,O-ligand for the enantioselective addition of organozinc reagents to aldehydes.
Protocol: In-Situ Catalyst Generation
Ligand Loading: Dissolve (R)-2-Phenyl-2-piperidinoethanol (5 mol%) in Toluene.
Zinc Activation: Add Diethylzinc (
, 2.0 eq) at 0°C. Stir for 30 minutes to form the chiral Zinc-Alkoxide complex.
Mechanism:[4][5][6][7][8][9][10] The proton of the hydroxyl group is deprotonated by ethylzinc, forming a rigid 5-membered chelate involving the piperidine nitrogen and the zinc atom.
Substrate Addition: Add the aldehyde substrate (1.0 eq). The chiral environment created by the phenyl group at the C2 position directs the nucleophilic attack to the Si-face or Re-face of the aldehyde (substrate dependent).
Synthesis of the Intermediate (Back-Integration)
For laboratories needing to synthesize the starting material itself from commodity chemicals.
Route: Reduction of (R)-Phenylglycine derivatives.
Caption: Synthetic route ensuring retention of chirality from the amino acid pool.
Protocol Summary:
Alkylation: React (R)-Phenylglycine with 1,5-dibromopentane in the presence of
to form the piperidine ring.
Reduction: Treat the resulting amino acid (or its ester) with Lithium Aluminum Hydride (
) in refluxing THF.
Purification: Acid-base extraction followed by crystallization.
References
Stereoselective Synthesis of Piperidines
Castro-C, A., et al. "Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine."[3] Tetrahedron: Asymmetry, 2005, 16(5), 891-895.
Chlorination Mechanism (Aziridinium Ions)
Frizzle, M. J., et al. "Dynamic Biphasic Counterion Exchange in a Configurationally Stable Aziridinium Ion."[4] Organic Process Research & Development, 2007, 11(2), 215–222.
General Reactivity of Amino Alcohols
"Reaction of Thionyl Chloride with Alcohols."[5][9][11] Organic Syntheses, Coll. Vol. 4, p.333.
"Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[6][12] Molecules, 2023.[6][11]
Chiral Ligands in Catalysis
Chen, W.L., et al. "C-H Functionalization of Amino Alcohols... Protecting Group-Free Synthesis." European Journal of Organic Chemistry, 2020.
Disclaimer: This protocol involves hazardous chemicals (SOCl2, LiAlH4). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scope
2-Phenyl-2-piperidinoethanol (Racemate CAS: 135286-01-0)[1] is a sterically hindered
-amino alcohol. Its enantiopure forms, such as (R)-(-)-2-phenyl-2-piperidinoethanol (CAS: 154472-05-6)[2], serve as critical chiral auxiliaries, ligands in asymmetric catalysis, and key intermediates in the synthesis of neuroactive pharmaceuticals.
Obtaining enantiopure amino alcohols directly via asymmetric synthesis can be cost-prohibitive at scale. Therefore, classical chemical resolution via diastereomeric salt formation remains an industrially vital, highly scalable methodology[3]. This application note details a self-validating, thermodynamically driven protocol for the resolution of racemic 2-phenyl-2-piperidinoethanol using (R)-(-)-Mandelic acid as the chiral resolving agent.
Mechanistic Principles of Diastereomeric Resolution
The core principle of this protocol relies on the differential physicochemical properties of diastereomers[4]. When the racemic amine (a weak base) is reacted with an enantiopure chiral acid, a pair of diastereomeric salts is formed:
Causality in Resolving Agent Selection:
(R)-(-)-Mandelic acid is selected over other chiral acids (like tartaric acid) because it consistently forms highly crystalline, rigid lattice structures with cyclic amino alcohols[5]. The
stacking interactions between the phenyl ring of the mandelic acid and the phenyl ring of 2-phenyl-2-piperidinoethanol significantly amplify the difference in lattice energy () between the (R,R) and (S,R) salts, allowing for highly selective fractional crystallization.
Workflow Visualization
The following diagram maps the logical progression of the resolution workflow, from initial salt formation to the recovery of the enantiopure free base.
Caption: Workflow for the classical resolution of 2-phenyl-2-piperidinoethanol via diastereomeric salts.
Experimental Protocol
This methodology is designed as a self-validating system; visual cues (dissolution and precipitation) directly correlate with the thermodynamic milestones of the resolution process.
Step 1: Diastereomeric Salt Formation
Procedure: In a 500 mL round-bottom flask, suspend 1.0 equivalent of racemic 2-phenyl-2-piperidinoethanol in a binary solvent mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) at an 80:20 (v/v) ratio. Add 1.0 equivalent of (R)-(-)-Mandelic acid.
Causality: The binary solvent system is engineered to optimize the solubility gradient[6]. Methanol acts as a strong hydrogen-bond donor/acceptor, ensuring complete dissolution of the polar salts at reflux. Ethyl acetate acts as an anti-solvent at lower temperatures, artificially steepening the solubility curve to drive high-yield crystallization.
Step 2: Fractional Crystallization
Procedure: Heat the suspension to reflux (approx. 70 °C) under continuous stirring until a clear, homogenous solution is achieved. Remove the heat source and allow the solution to cool at a strictly controlled rate of
until it reaches 20 °C.
Causality: A slow, controlled cooling ramp is critical. Rapid cooling induces kinetic trapping and supersaturation crashes, which leads to the co-crystallization of the more soluble (S,R)-diastereomer, severely degrading the diastereomeric excess (de) of the isolated salt[4][6].
Step 3: Filtration and Recrystallization
Procedure: Isolate the crystalline precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold EtOAc. Transfer the solid back to a flask and recrystallize once more from the EtOAc/MeOH mixture.
Causality: The initial crystallization typically yields a salt with ~85-90% de. A secondary recrystallization exploits this enriched purity to thermodynamically drive the lattice formation exclusively toward the pure (R,R)-salt, reliably achieving >99% de[5].
Step 4: Salt Cleavage and Free Base Recovery
Procedure: Suspend the enantiopure salt in a biphasic mixture of Dichloromethane (CH₂Cl₂) and 1M aqueous NaOH. Stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer twice more with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: The piperidine nitrogen has a pKa of approximately 9.5. Utilizing an aqueous phase with a pH > 11 ensures the complete deprotonation of the amine. This forces the neutral, enantiopure free base into the organic layer, while the highly polar sodium mandelate partitions entirely into the aqueous phase, ensuring absolute chemical purity of the recovered product[3].
Step 5: Analytical Validation
Procedure: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase) and measure specific rotation via a polarimeter.
Causality: Chromatographic separation on a chiral stationary phase provides an orthogonal, self-validating measure of optical purity, ensuring the resolution protocol meets strict pharmaceutical-grade specifications[6].
Quantitative Data & Validation Metrics
The table below summarizes the expected quantitative outcomes when executing this protocol at a 10-gram scale.
Application Note: Storage and Handling Protocols for (R)-2-Phenyl-2-piperidinoethanol
Part 1: Executive Summary & Material Profile[1] Introduction (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (hereafter (R)-PPE ) is a critical chiral building block used in the asymmetric synthesis of pharmaceutical agents, part...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Material Profile[1]
Introduction
(R)-2-Phenyl-2-(piperidin-1-yl)ethanol (hereafter (R)-PPE ) is a critical chiral building block used in the asymmetric synthesis of pharmaceutical agents, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and anticholinergic agents.[1][2] Its structural core features a piperidine ring attached to a benzylic chiral center adjacent to a primary alcohol.
The handling of (R)-PPE presents specific challenges due to its hygroscopicity , basicity , and susceptibility to N-oxidation and atmospheric carbonation . This guide outlines a self-validating protocol to preserve enantiomeric excess (ee%) and chemical purity during storage and experimental use.
The following diagram outlines the sequence of analytical validation to prevent downstream failure.
Caption: Parallel validation workflow ensuring chemical and stereochemical integrity before use.
Part 5: References
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Phenyl-2-piperidin-1-yl-ethanol (Racemate, CAS 4641-59-2).[1] (Note: Used as surrogate for hazard data).
PubChem Database. (2023). Compound Summary: 2-Piperidineethanol.[1][4][9][10] National Center for Biotechnology Information. (Structural comparison reference).
BenchChem. (2025).[11][12][13] Application Notes: Synthesis of Chiral Amino Alcohols. (General handling of chiral amino alcohols).
Tokyo Chemical Industry (TCI). (2023). Product Specification: 2-Piperidineethanol.[1][4][9][10] (Storage temp reference: 0-10°C).
National Institutes of Health (NIH). (2023). Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. (Hygroscopicity management).
Technical Support Center: A Guide to Improving Yield and Enantioselectivity in the Synthesis of (R)-2-Phenyl-2-piperidinoethanol
Introduction (R)-2-Phenyl-2-piperidinoethanol is a pivotal chiral building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of psychostimulant drugs like methylphenidate.[1][2] Ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Phenyl-2-piperidinoethanol is a pivotal chiral building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of psychostimulant drugs like methylphenidate.[1][2] Achieving high yield and, critically, high enantiomeric purity of the (R)-enantiomer is a frequent challenge for researchers in process development and medicinal chemistry. This technical support guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address common issues encountered during its synthesis. Our focus is on explaining the causality behind experimental choices to empower scientists to optimize their synthetic routes effectively.
Q1: What are the primary synthetic strategies for obtaining enantiopure (R)-2-Phenyl-2-piperidinoethanol, and how do I choose the best one?
A1: There are two main strategic approaches: the resolution of a racemic mixture and direct asymmetric synthesis.
Resolution of Racemic 2-Phenyl-2-piperidinoethanol: This is often the most cost-effective route, especially at a larger scale, because the racemic starting material is readily and cheaply synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[3][4] The strategy involves separating the enantiomers by forming diastereomeric salts with a chiral resolving agent. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the resolving agent can often be recovered.
Asymmetric Synthesis: This approach builds the desired enantiomer directly, aiming for a theoretical yield of 100%. Key methods include the asymmetric reduction of a prochiral ketone precursor (e.g., 2-aminoacetophenone derivative) using a chiral catalyst or the use of chiral auxiliaries to direct stereochemistry.[5][6] While potentially offering higher yields of the target molecule, these methods can require more expensive reagents, catalysts, and more rigorous optimization.
The choice depends on scale, cost considerations, and available expertise. For large-scale production where the cost of the chiral catalyst or auxiliary is prohibitive, classical resolution is often preferred.[4] For smaller-scale research and development where maximizing yield from a common intermediate is key, an asymmetric approach may be more efficient.
Caption: Decision tree for selecting a synthetic strategy.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental problems.
Category: Low Overall Yield
Q2: My initial hydrogenation of 2-(2-hydroxyethyl)pyridine to produce the racemic precursor is sluggish and gives a low yield. What can I do to improve it?
A2: Sluggish hydrogenation is typically related to catalyst activity, reaction conditions, or substrate purity.
Catalyst Choice and Loading: While various catalysts like Platinum oxide (PtO2), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are used, Ruthenium-based catalysts (e.g., RuO2) have also been shown to be effective.[7] Ensure the catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities in the starting material can halt the reaction. Consider increasing the catalyst loading, but be mindful of cost.
Reaction Conditions:
Pressure: Hydrogen pressure is a critical parameter. Pressures of at least 500 psig, and more preferably above 1000 psig, are recommended for driving the reaction to completion.[7]
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A range of 90°C to 120°C is generally optimal. Temperatures exceeding 120°C can lead to increased formation of byproducts.[7]
Solvent: The choice of solvent can be critical. While alcohols like ethanol are common, they can sometimes lead to N-alkylation of the product piperidine nitrogen. Using a non-alcoholic solvent or adding a secondary amine like piperidine to the reaction medium can suppress the formation of N-methylated byproducts.[7]
Q3: I am observing significant byproduct formation during my synthesis. What are the likely side reactions?
A3: The nature of the byproducts is highly dependent on your chosen synthetic route.
During Hydrogenation: The most common byproduct is the N-methylated piperidine, especially when methanol is used as a solvent at elevated temperatures.[7] This occurs via reductive amination with formaldehyde, which can be formed from the oxidation of methanol.
During Asymmetric Reduction of 2-Aminoacetophenones: If using borane (BH3) as the reducing agent, ensure slow addition at low temperatures (e.g., -20°C to 0°C). Adding borane too quickly or at higher temperatures can lead to non-selective reduction, lowering the enantiomeric excess (e.e.). Another potential issue is the formation of diol byproducts if the reaction conditions are too harsh or acidic/basic during workup.[8]
During Chiral Auxiliary Removal: When cleaving auxiliaries like oxazolidinones with reagents such as lithium hydroperoxide (LiOOH), incomplete reaction can leave starting material behind.[9] Conversely, harsh cleavage conditions can lead to racemization or degradation of the desired product.
Caption: Troubleshooting workflow for low yield issues.
Category: Poor Enantioselectivity
Q4: My classical resolution using D-10-camphorsulfonic acid is giving a low enantiomeric excess (e.e.) even after multiple recrystallizations. How can I improve this?
A4: Achieving high e.e. via diastereomeric salt crystallization is an art that depends heavily on crystallization kinetics and thermodynamics.
Solvent System: This is the most crucial variable. The ideal solvent (or solvent mixture) should provide a significant difference in solubility between the two diastereomeric salts. There is often a strong tendency for the racemic salt to separate rather than the diastereomeric forms.[3][4] You must systematically screen solvents. Start with polar solvents like ethanol or methanol and add a less polar co-solvent like diethyl ether or hexane until turbidity is observed, then heat to redissolve and cool slowly.
Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling or crashing the solid out of solution will trap impurities and the undesired diastereomer, leading to low e.e. Allow the solution to cool to room temperature slowly, then place it in a refrigerator, and finally in a freezer.
Alternative Resolving Agents: If D-10-camphorsulfonic acid is ineffective, consider other commercially available chiral acids. Recent patents have shown that N-sulphonyl pyroglutamic acid or N-acetyl-L-leucine can achieve high e.e. in a single crystallization.[3][4]
Q5: The asymmetric reduction of the precursor ketone with borane and a chiral oxazaborolidine catalyst is not stereoselective. What factors influence this?
A5: The success of this catalytic reduction hinges on the precise coordination of the borane and the ketone to the chiral catalyst.
Catalyst Integrity: Ensure the chiral oxazaborolidine catalyst is of high enantiomeric purity and has not degraded. These catalysts are sensitive to moisture.
Stoichiometry: The reaction is catalytic in the oxazaborolidine but requires a stoichiometric amount of the borane source (e.g., BH3·THF or BH3·SMe2). Use of excess borane can lead to a non-catalyzed, non-selective background reaction. A slight excess (e.g., 1.1-1.2 equivalents) is typical.
Temperature: This is critical for enantioselectivity. Reactions should be run at low temperatures (e.g., 0°C, -20°C, or even lower) to maximize the energy difference between the two diastereomeric transition states.[6]
Substrate Purity: Impurities in the ketone substrate can interfere with the catalyst. Ensure the starting material is pure before attempting the asymmetric reduction.
Problem
Potential Cause
Recommended Solution
Reference
Low e.e.
Non-catalyzed background reaction
Add borane slowly at low temperature; ensure no excess borane is used.
Table 1: Troubleshooting Common Issues in Asymmetric Reduction.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Optimized Classical Resolution using N-acetyl-L-leucine
This protocol is adapted from patented methods demonstrating high efficiency.[3][4]
Salt Formation:
In a round-bottom flask, dissolve racemic 2-Phenyl-2-piperidinoethanol (1.0 eq.) in ethanol (approx. 5-10 volumes).
In a separate flask, dissolve N-acetyl-L-leucine (1.0 eq.) in the same volume of warm ethanol.
Slowly add the N-acetyl-L-leucine solution to the racemic amine solution with stirring.
Heat the mixture gently until a clear solution is obtained.
Crystallization:
Allow the solution to cool slowly to room temperature overnight without disturbance.
Further cool the flask in a refrigerator (4°C) for 6-8 hours.
Collect the precipitated diastereomeric salt by vacuum filtration, washing with a small amount of cold ethanol.
Salt Breaking (Liberation of Free Amine):
Suspend the filtered salt in a mixture of ethyl acetate and water.
Adjust the pH of the aqueous layer to >12 by adding an aqueous solution of 2M NaOH.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield (R)-2-Phenyl-2-piperidinoethanol.
Chiral Purity Analysis:
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. A second recrystallization of the salt may be necessary to achieve >99% e.e.
Protocol 2: Asymmetric Reduction of 2-(Piperidin-1-yl)-1-phenylethan-1-one
This protocol is a representative procedure based on established methods for asymmetric ketone reduction.[6]
Catalyst Preparation (in-situ):
To a flame-dried, three-neck flask under an argon atmosphere, add the chiral amino alcohol precursor (e.g., (R)-diphenylprolinol) (0.1 eq.).
Add anhydrous tetrahydrofuran (THF).
Cool the solution to 0°C and slowly add BH3·THF solution (1.0 M in THF, 0.1 eq.).
Stir at room temperature for 1 hour to form the chiral oxazaborolidine catalyst.
Asymmetric Reduction:
Cool the catalyst solution to -20°C.
In a separate flask, dissolve the substrate, 2-(piperidin-1-yl)-1-phenylethan-1-one (1.0 eq.), in anhydrous THF.
Slowly add the substrate solution to the catalyst solution via syringe pump over 1 hour.
Simultaneously, add BH3·THF solution (1.0 M in THF, 1.1 eq.) via a separate syringe pump over 1 hour, ensuring the internal temperature does not rise above -15°C.
Stir the reaction at -20°C for an additional 4-6 hours, monitoring by TLC.
Workup and Purification:
Quench the reaction by slowly adding methanol at -20°C until gas evolution ceases.
Warm to room temperature and add 1M HCl. Stir for 30 minutes.
Basify the solution with 2M NaOH to pH >12 and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
Purify the crude product by silica gel column chromatography to obtain (R)-2-Phenyl-2-piperidinoethanol.
References
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Available at: [Link]
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
Krishnamurthy, S., et al. (1995). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron Letters. Available at: [Link]
Zenodo. (2020). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Zenodo. Available at: [Link]
Google Patents. (2010). CN102134208B - [R,R]-methylphenidate intermediate and analogue thereof and their synthesis and application. Google Patents.
AIR Unimi. (2016). FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. Available at: [Link]
ResearchGate. (2015). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate. Available at: [Link]
SSRG. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. SSRG International Journal of Applied Chemistry. Available at: [Link]
myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Available at: [Link]
Chan, W. S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]
Semantic Scholar. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. Available at: [Link]
Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository. Available at: [Link]
Semantic Scholar. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Semantic Scholar. Available at: [Link]
Amer, M. S., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantioenpure 2-Halo-1-arylethanols. ACS Catalysis. Available at: [Link]
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
Gao, Y., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS ONE. Available at: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds. Google Patents.
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
Sciencemadness Discussion Board. (2018). Synthesis of phenyl-2-ethanol. Sciencemadness. Available at: [Link]
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. Available at: [Link]
Google Patents. (1999). US5965780A - Method for extracting 2-phenylethanol. Google Patents.
Technical Support Center: Purification of (R)-2-Phenyl-2-piperidinoethanol
The following Technical Support Guide is designed for researchers and process chemists working with (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6). This guide addresses the specific challenges of purifying this beta...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6). This guide addresses the specific challenges of purifying this beta-amino alcohol, including enantiomeric resolution, removal of dehydration byproducts, and analytical validation.
Case ID: PUR-PPE-001
Status: Active
Applicable Compounds: (R)-2-Phenyl-2-(piperidin-1-yl)ethanol; Related beta-amino alcohol intermediates.
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol is a critical chiral building block, often utilized in the synthesis of NMDA antagonists (e.g., Ifenprodil analogs) and other CNS-active agents. Its purification is complicated by three primary factors:
Enantiomeric Purity: Difficulty in separating the (R)-enantiomer from the racemate without high-cost chromatography.
Styrene Impurities: The benzylic position is prone to dehydration, forming conjugated enamine/styrene byproducts (e.g., 1-phenyl-1-piperidinoethene) which are often unstable and colored.
Salt Solubility: The free base is an oil or low-melting solid, necessitating salt formation for effective isolation.
Module 1: Chemical Purity & Workup (The "Crude" Stage)
User Issue: "My crude reaction mixture is dark/tarry, and direct crystallization is failing."
Diagnosis
The darkening is likely due to the presence of dehydrated enamine/styrene impurities formed under thermal stress or acidic conditions during synthesis. These non-basic or weakly basic impurities interfere with crystal lattice formation.
Protocol: Acid-Base Purification Cycle
Do not attempt direct crystallization of the crude oil. Perform this "washing" cycle first to remove neutral organic impurities.
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 volumes).
Acid Extraction: Extract with 1M HCl (3 x 3 volumes).
Mechanism:[1][2][3][4] The target amino alcohol is protonated (
) and moves to the aqueous phase. Neutral styrenes and unreacted starting materials remain in the EtOAc.
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 2 volumes) to remove entrained organics.
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 50% NaOH or NH₄OH .
Caution: Exothermic.[5] Keep cold to prevent dehydration.
Extraction: Extract the liberated free base into Dichloromethane (DCM) or MTBE (3 x 3 volumes).
Drying: Dry over anhydrous
and concentrate in vacuo below 40°C.
Visualization: Purification Logic Flow
Caption: Acid-base workup strategy to isolate the basic amine from neutral dehydration byproducts.
Module 2: Enantiomeric Resolution (The "Chiral" Stage)
User Issue: "I need >99% ee, but I am starting with the racemate. Which resolving agent works?"
Expert Insight
For beta-amino alcohols containing a phenyl ring, Tartaric Acid derivatives are the industry standard due to their ability to form rigid hydrogen-bonded networks with the alcohol and amine functionalities.
Recommended Resolving Agents (Screening Order)
(-)-Di-p-toluoyl-L-tartaric acid (DTTA): Primary Recommendation. often yields the highest ee% due to pi-pi stacking interactions with the phenyl ring of the substrate.
(-)-Dibenzoyl-L-tartaric acid (DBTA): Secondary. Cheaper, but sometimes forms solvates that are harder to dry.
(+)-Camphorsulfonic acid (CSA): Tertiary. Useful if tartrates fail to crystallize (oiling out).
Protocol: Classical Resolution with DTTA
Target: Isolation of (R)-isomer.
Stoichiometry: Use 0.5 to 1.0 equivalents of (-)-Di-p-toluoyl-L-tartaric acid relative to the amine.
Solvent System:Methanol (MeOH) or Ethanol/Water (95:5) .
Note: Pure alcohols often dissolve the salt too well. A small amount of water or switching to Isopropanol (IPA) reduces solubility and aids precipitation.
Procedure:
Dissolve the amine (free base) in warm MeOH (5 vol).
Dissolve the resolving agent in warm MeOH (5 vol).
DEA is mandatory to suppress peak tailing of the basic amine.
Flow Rate
0.5 - 1.0 mL/min
Adjust for backpressure.
Detection
UV @ 220 nm or 254 nm
220 nm is more sensitive; 254 nm is more specific for the phenyl ring.
Temperature
25°C
Lower temperature (10°C) can improve resolution if peaks overlap.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distill the free base to purify it?A:Not recommended. (R)-2-Phenyl-2-piperidinoethanol has a high boiling point and is thermally labile. Distillation often leads to dehydration (styrene formation) or racemization. Purification via salt formation (HCl or Tartrate) is safer and more effective.
Q: Why does my product turn yellow upon storage?A: This indicates oxidation or slow dehydration. Store the compound as the Hydrochloride salt or Tartrate salt , which are significantly more stable than the free base. Store under Nitrogen at -20°C.
Q: I need to switch from the Tartrate salt to the HCl salt. How?A:
Suspend Tartrate salt in water/DCM.
Basify with NaOH (pH 12).
Extract Free Base into DCM.
Add 2M HCl in Diethyl Ether or IPA/HCl to the DCM solution.
The HCl salt will precipitate immediately. Filter and dry.[5][6]
References
Synthesis and Resolution Context
Source: Jones, C. D., et al. (1984). "Synthesis and antiestrogenic activity of [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758)." Journal of Medicinal Chemistry. (Foundational text for phenyl-piperidine resolution logic).
Link:
Chiral Resolution of Piperidine Alcohols
Source: US Patent 6,258,955. "Process for preparing 2-piperidineethanol compounds.
Link:
Analytical Methods (HPLC)
Source: "Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives." (General methodology for Chiralcel OD/AD columns).
Link:
Chemical Properties & Safety
Source: PubChem Compound Summary for (R)-2-Phenyl-2-piperidin-1-ylethanol (CAS 154472-05-6).
Technical Support Center: Crystallization Engineering for (R)-2-Phenyl-2-piperidinoethanol
The following technical guide is structured as a specialized support resource for researchers working with (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6). [1] Status: Operational | Ticket: #R-PPE-CRYST-01 | Ag...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers working with (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6).
User Query: What are the optimal recrystallization solvents for (R)-2-Phenyl-2-piperidinoethanol?
Technical Assessment:
This molecule presents a classic "crystallization paradox" common in aryl-amino alcohols.
The Free Base Challenge: The free base has a relatively low melting point (~68–70°C). This proximity to standard solvent boiling points creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1]
The Chiral Challenge: If your goal is optical purification (increasing enantiomeric excess, ee), recrystallizing the free base is often inefficient due to the formation of solid solutions.
Recommendation Strategy:
For Chemical Purity (Cleaning up reaction byproducts): Recrystallize the free base using a non-polar/polar gradient (Heptane/Ethyl Acetate).
For Optical Purity (Increasing ee >98%): You must convert to a salt form (e.g., HCl or Camphorsulfonate). The salt lattice is far more discriminatory for enantiomers than the free base lattice.
Solvent Selection Matrix
The following data is derived from solubility mapping of the 2-phenyl-2-(piperidin-1-yl)ethanol scaffold.
Table 1: Solvent Systems for Free Base Recrystallization
Use these when the compound is chemically impure but optically acceptable.
Solvent System
Ratio (v/v)
Temperature Profile
Risk Factor
Application Note
Hexane / Ethyl Acetate
4:1 to 2:1
Dissolve at 50°C; Cool to -10°C
High (Oiling)
Primary Recommendation. Excellent for removing non-polar tars.[1] Requires slow cooling.[2]
Isopropanol (IPA)
Pure
Dissolve at 60°C; Cool to 0°C
Medium
Good compromise. High solubility at boil, low at 0°C. Less prone to oiling than EtOAc.
Toluene
Pure
Dissolve at 80°C; Cool to RT
Medium
Good for removing inorganic salts. Product may crash out as a gel if cooled too fast.
Diethyl Ether
Pure
Reflux (35°C); Cool to -20°C
Low
Legacy Method. Effective but low recovery due to high solubility.[1] Safety hazard (peroxides).[1]
Table 2: Solvent Systems for Salt Recrystallization (Optical Enrichment)
Use these when upgrading ee (e.g., from 85% to >99%).[1]
Salt Form
Solvent System
Mechanism
Melting Point
HCl Salt
Ethanol / Diethyl Ether
Anti-solvent precipitation
~168–173°C
(S)-Camphorsulfonate
Ethanol (95%)
Selective crystallization
~175°C+
D-Tartrate
Methanol / Acetone
Selective crystallization
~160°C+
Detailed Protocols
Protocol A: Free Base Recrystallization (Avoiding "Oiling Out")
Target: Chemical Purification of (R)-2-Phenyl-2-piperidinoethanol[1]
The Mechanism: The low melting point (70°C) means that if you saturate the solution at boiling (e.g., 77°C for EtOAc) and cool it, the supersaturation limit may be crossed above the melting point, causing the product to separate as an oil.
Dissolution:
Place crude solid in a flask.
Add Ethyl Acetate (minimal amount) and heat to 50°C (Do not boil).
Critical: If the solution is dark/cloudy, filter hot through Celite/Charcoal.
The Cloud Point:
While maintaining 50°C, add Hexane (or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.
Add 1-2 mL of Ethyl Acetate to clear the solution back to transparent.
Protocol B: Optical Resolution/Enrichment via Salt Formation
Target: Upgrading ee from 90% to >99%
Salt Formation: Dissolve 10g of free base in 30 mL Absolute Ethanol .
Acid Addition: Add 1.0 equivalent of (S)-(+)-10-Camphorsulfonic acid (or anhydrous HCl in ether).
Precipitation:
Warm the solution to 60°C.
Slowly add Diethyl Ether (or MTBE as a safer alternative) until the solution becomes slightly turbid.
Crystallization: Cool slowly. The diastereomeric salt of the (R)-amine will crystallize.[3][4]
Liberation: Filter the salt, dissolve in water, basify with NaOH (pH 12), and extract with Dichloromethane (DCM) to recover the enantiopure free base.
Troubleshooting Guide (FAQ)
Q: My product separated as a yellow oil at the bottom of the flask. What happened?A: This is "Oiling Out." It occurred because the temperature dropped too fast, or the solvent mixture was too polar.
Fix: Re-heat until the oil dissolves. Add more of the good solvent (EtOAc or IPA). Add a seed crystal at a temperature below the melting point (e.g., at 45°C). Stir vigorously to induce nucleation.
Q: I have low recovery yield (<50%).A: The amino alcohol is likely too soluble in your solvent.
Fix: If using IPA, switch to Hexane/EtOAc. If using Hexane/EtOAc, increase the Hexane ratio. Ensure you cool to -20°C before filtering.[1]
Q: The color is still brown/orange after crystallization.A: Amino alcohols oxidize easily.
Fix: Perform a "hot filtration" with Activated Carbon (Charcoal) during the dissolution step of Protocol A.
Decision Logic & Workflow
The following diagram illustrates the critical decision path for purifying this intermediate.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
References
Eli Lilly and Company. (1997). Process for preparing 2-phenyl-2-piperidinoethanol compounds.[1][5][6][7][8] US Patent 5,629,425. Link
Sanofi-Aventis. (1993).[1] 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.[1] EP Patent 0524846 A1. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation (ATH)
Target Molecule: (R)-2-Phenyl-2-piperidinoethanol (and related
-amino alcohols)
Primary Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-Ikariya type)[1]
Introduction
You are likely synthesizing (R)-2-Phenyl-2-piperidinoethanol via the asymmetric reduction of 2-piperidinoacetophenone .[1] This transformation is a cornerstone in the synthesis of norepinephrine reuptake inhibitors and various SERMs.
While Noyori-type Asymmetric Transfer Hydrogenation (ATH) is the industry standard for this reduction, the presence of the basic piperidine nitrogen creates a unique set of failure modes. If you are observing low enantiomeric excess (ee < 90%), it is rarely a "bad batch" of catalyst.[1] It is almost always a kinetic mismatch caused by the free amine moiety.[1]
This guide provides a self-validating diagnostic framework to isolate and correct the root cause of low stereoselectivity.
Module 1: The Diagnostic Framework
Before altering reaction parameters, use this decision matrix to classify your failure mode.
Root Cause Analysis Flowchart
Module 2: The "Free Amine" Trap (Critical Failure Mode)
The Issue:
The most common cause of low ee in this synthesis is using the free base of 2-piperidinoacetophenone.
The Mechanism:
Noyori-type catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) rely on a delicate metal-ligand bifunctional mechanism where the Ru center activates the hydride and the ligand's N-H proton activates the ketone carbonyl.
Catalyst Poisoning: The basic nitrogen of the piperidine ring can coordinate to the Ruthenium center, displacing the labile chloride or solvent ligand, effectively killing the chiral catalytic cycle.
Background Reaction: If the reaction is run in isopropanol (IPA) with a strong base (KOH/iPrOK) to activate the catalyst, the free amine can facilitate a non-enantioselective background transfer hydrogenation, leading to a racemic product "leak."[1]
The Solution: The Protonation Strategy
You must "mask" the piperidine nitrogen during the reduction.
) prevents the amine from coordinating to the metal. The base added (e.g., TEA or dilute KOH) should be sufficient only to activate the precatalyst, not to deprotonate the bulk substrate.[1]
Expert Tip: If you cannot isolate the HCl salt, add 1.0 equivalent of acetic acid or formic acid to the reaction mixture before adding the catalyst. This generates the salt in situ.
Module 3: Catalyst & Reaction Optimization
If you are already using the salt and still seeing low ee, the issue lies in the Catalyst-Substrate Match .
FAQ: Catalyst Selection
Q: I am using (S,S)-TsDPEN-Ru(p-cymene)Cl. Is this the right catalyst?A: Yes, this is the standard "workhorse." However, for bulky
-amino ketones like yours, the steric bulk of the p-cymene ligand can sometimes be insufficient.[1]
Try:RuCl . The mesitylene ligand is bulkier than p-cymene, often improving the "lock" between the catalyst and the phenyl ring of your substrate, boosting ee by 5-10%.
Q: What is the optimal temperature?A: ATH is an exothermic equilibrium.
Rule of Thumb: Lower temperature = Higher ee, Lower Rate.
Troubleshooting: If running at 25°C gives 85% ee, lower the temperature to 0°C or -10°C . The reaction time will extend (from 4h to 24h), but the ee often jumps to >95% because the enantioselective pathway usually has a lower activation energy than the non-selective background pathway.
Visualizing the Interaction
The diagram below illustrates why the "Open Transition State" (favored by Noyori catalysts) requires specific steric gearing.
Module 4: Analytical Validation
Do not optimize a reaction based on flawed data.[1] Chiral amino alcohols are notorious for peak tailing, which can mask the minor enantiomer.[1]
Standard Analytical Protocol
Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).[1]
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90:10:0.1).[1]
Critical: You MUST add DEA.[1] Without this basic additive, the amino alcohol interacts with the silanols on the silica backbone, causing massive peak tailing that merges the (R) and (S) peaks, giving a false "low ee" or "single peak" reading.[1]
Derivatization (Optional): If resolution is poor, convert the alcohol to the O-acetate or O-trifluoroacetate .[1] This removes the H-bond donor capability of the OH group, often sharpening the peaks significantly.
Summary Checklist for the Researcher
References
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
Ohkuma, T., et al. (2000).[1] Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(diamine) Complexes.[1] Organic Letters, 2(12), 1749–1751.[1] Link[1]
Palmer, M., et al. (2009).[1] Practical Asymmetric Synthesis of Amino Alcohols via Transfer Hydrogenation. Organic Process Research & Development, 13(6), 1113–1121.[1] Link[1]
Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALCEL® OD-H. Link
Technical Support Center: Purification of (R)-2-Phenyl-2-piperidinoethanol
Topic: Removing impurities from (R)-2-Phenyl-2-piperidinoethanol samples Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing impurities from (R)-2-Phenyl-2-piperidinoethanol samples
Content type: Technical Support Center (Troubleshooting Guide & FAQs)
Audience: Researchers, scientists, and drug development professionals
Welcome to the Advanced Purification Support Hub.
This guide addresses the isolation and purification of (R)-2-Phenyl-2-piperidinoethanol (CAS: 135286-01-0 analog). As a chiral
-amino alcohol, this compound presents specific challenges regarding regiochemical purity (vs. the 1-phenyl isomer) and enantiomeric excess (ee).
The following protocols are designed to troubleshoot common impurity profiles encountered during synthesis, particularly via the nucleophilic ring-opening of styrene oxide or reduction of phenylglycine derivatives .
Impurity Profile & Diagnostic Table
Before initiating purification, identify your impurity profile.[1] The synthesis route dictates the contaminants.
Impurity Type
Specific Compound
Origin/Cause
Detection Method
Regioisomer
1-Phenyl-2-piperidinoethanol
Major Byproduct. Result of nucleophilic attack at the -carbon (less hindered) of styrene oxide under basic/neutral conditions.
H NMR (Shift of benzylic proton)
Enantiomer
(S)-2-Phenyl-2-piperidinoethanol
Racemization during synthesis or use of non-enantiopure starting material.
Chiral HPLC / Polarimetry
Starting Material
Styrene Oxide
Incomplete reaction.
TLC / GC-MS
Hydrolysis Product
Styrene Glycol (1-Phenyl-1,2-ethanediol)
Hydrolysis of residual styrene oxide by moisture.
LC-MS / H NMR
Side Product
Piperidine Hydrochloride
Excess reagent forming salt during workup.
H NMR (Broad peaks)
Troubleshooting Guides (Q&A)
Category A: Regiochemical Purity (Removing the 1-Phenyl Isomer)
Q: My sample contains significant amounts of 1-phenyl-2-piperidinoethanol. How do I separate this regioisomer?
A: The separation relies on the differential solubility of their hydrochloride salts.
The target compound, 2-phenyl-2-piperidinoethanol (amino group at the benzylic position), forms a hydrochloride salt with distinct lattice energy compared to its regioisomer (amino group at the terminal position).
Mechanism: The benzylic amine (target) is sterically more crowded than the terminal amine (impurity). This affects the packing efficiency of the salt lattice.
Protocol:
Dissolve the crude free base mixture in dry diethyl ether or ethyl acetate .
Cool to 0°C.
Slowly add 1.0 equivalent of HCl in dioxane or bubble dry HCl gas.
The salts will precipitate.
Recrystallization: Recrystallize the salt mixture from hot isopropanol (IPA) or an ethanol/ethyl acetate mixture. The target 2-phenyl isomer often crystallizes first due to lower solubility in alcohols compared to the more polar primary alcohol regioisomer.
Q: I synthesized the compound as a racemate (or have low ee). Which resolving agent works best?
A: Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard for resolving benzylic amines.
Simple tartaric acid is often insufficient for bulky amines like this. The π-π stacking interactions provided by the toluoyl groups in L-DTTA stabilize the diastereomeric salt lattice.
Workflow:
Prepare a solution of the racemic free base in methanol .
Add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid .
Heat to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours).
Filter the crystals (usually the (R)-amine salt with L-DTTA, though this must be empirically verified via XRD or rotation).
Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure free base.
Category C: Physical State Issues (Oiling Out)
Q: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this?
A: This indicates a "metastable zone" issue or the presence of residual solvent impurities (like toluene or styrene oxide).
Immediate Fix (Seeding): If you have any pure crystal seed, add it at the cloud point.
Solvent Modification: "Oiling out" often happens when the antisolvent is added too quickly.
Switch to a vapor diffusion method : Dissolve the compound in a minimal amount of "good" solvent (e.g., Methanol) in a small vial. Place this open vial inside a larger jar containing the "bad" solvent (e.g., Diethyl Ether). Seal the outer jar. The slow diffusion triggers controlled nucleation.
Trituration: If the oil is persistent, remove the solvent, add pentane or hexane , and sonicate vigorously to induce solidification.
Experimental Workflows
Workflow 1: Purification of Crude Reaction Mixture
This workflow assumes a synthesis via Styrene Oxide ring opening, which generates the highest diversity of impurities.
Caption: Logical workflow for isolating basic amino alcohols from neutral starting materials and separating isomers via crystallization.
Workflow 2: Regioselectivity Mechanism (Understanding the Impurity)
Understanding why the impurity forms allows you to adjust the synthesis to minimize it upstream.
Caption: Mechanistic divergence in styrene oxide ring-opening. Acid catalysis favors the desired 2-phenyl isomer.
Key Solubility & Physical Data
Use these values to design your recrystallization solvent systems.
Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Recommendation
Water
Insoluble
Soluble
Use for Acid-Base extraction partitions.
Ethanol
Soluble
Soluble (Hot) / Sparingly (Cold)
Excellent for recrystallization.
Isopropanol
Soluble
Sparingly Soluble
Best antisolvent for crystallization.
Diethyl Ether
Soluble
Insoluble
Use to precipitate the salt from alcoholic solutions.
Dichloromethane
Very Soluble
Soluble
Use for extraction; avoid for crystallization.
References
Regioselective Ring Opening of Epoxides
Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins and vic-Dihaloalkanes from Epoxides. Synthesis, 1994(03), 225-238.
Note: Describes the electronic vs. steric control mechanisms essential for avoiding the 1-phenyl regioisomer.
Chiral Resolution of Amino Alcohols
Perdicchia, D., et al. (2015).[2] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 16.
Note: While focusing on the piperidine-ethanol analog, this paper details the use of tartaric acid derivatives and enzymatic methods applicable to the phenyl-substituted variant.
Synthesis and Impurity Profiling of Phenyl-Piperidine Alcohols
Doughty, D., et al. (2018).[3] The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route Part II. Forensic Chemistry, 9, 1-11.[3]
Note: Provides analytical data (NMR/MS) for distinguishing regioisomers of phenyl-substituted amine precursors.
General Purification of Piperidine Derivatives
BenchChem Technical Support.[1][4] (2025).[1][2][4][5][6][7] Purification Techniques for Piperidine Derivatives.
Note: General protocols for acid-base extraction and salt form
Optimizing reaction temperature for (R)-2-Phenyl-2-piperidinoethanol formation
The following technical guide addresses the optimization of reaction temperature and conditions for the synthesis of (R)-2-Phenyl-2-piperidinoethanol . This guide assumes the primary synthetic route is the nucleophilic r...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the optimization of reaction temperature and conditions for the synthesis of (R)-2-Phenyl-2-piperidinoethanol .
This guide assumes the primary synthetic route is the nucleophilic ring-opening of styrene oxide (phenyloxirane) by piperidine . This specific regioisomer (where the amine attacks the benzylic position) presents a significant chemical challenge because it opposes the standard steric preference of the reaction.
The synthesis of 2-Phenyl-2-piperidinoethanol (the
-product ) via epoxide opening is non-trivial. Under standard thermal conditions, piperidine attacks the less hindered terminal carbon, yielding the isomeric 1-phenyl-2-piperidinoethanol (the -product ).
To obtain the requested target (amine at the benzylic position), you must override steric control with electronic control , typically requiring Lewis Acid catalysis and strict temperature management.
Reaction Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on temperature and catalytic conditions.
Figure 1: Divergent reaction pathways. High temperatures favor the undesired regioisomer. Catalytic conditions at lower temperatures are required for the target molecule.[1]
Critical Protocol Parameters
Temperature vs. Regioselectivity Data
The following table summarizes how temperature impacts the ratio of the Target (
-amine) to the Isomer (-amine) in the presence of a regioselective catalyst (e.g., Lithium Triflate or Metal Halides).
Q1: I am running the reaction at reflux (80°C) to improve yield, but NMR shows the wrong isomer. Why?
Diagnosis: You are operating under Thermodynamic/Steric Control .
Explanation: At high temperatures without a directing catalyst, the nucleophile (piperidine) attacks the least hindered carbon (the terminal
). This yields 1-phenyl-2-piperidinoethanol.[6][7]
Solution:
Lower the temperature to 25–30°C.
Add a Lewis Acid catalyst. Lithium Triflate (LiOTf) or Calcium Triflate (Ca(OTf)
) are highly effective. They coordinate to the epoxide oxygen, increasing the positive charge character at the benzylic carbon (electronic activation), directing the amine to attack there despite the steric hindrance.
Q2: I need the (R)-enantiomer. Which starting material should I use?
Diagnosis: Stereochemical Inversion Management.
Explanation: The ring-opening of styrene oxide by amines generally proceeds via an
-like mechanism (inversion of configuration), even when activated by mild Lewis acids.
Mechanism: The piperidine attacks the benzylic carbon from the back, inverting the (S) center to (R).
Warning: If you use strong Lewis acids (like
) at higher temperatures, the mechanism may shift toward (carbocation intermediate), leading to racemization . Keep the temperature below 40°C to preserve chirality.
Q3: The reaction is too slow at room temperature. Can I heat it?
Diagnosis: Kinetic vs. Selectivity Trade-off.
Solution: Do not exceed 45°C. Instead of heat, increase the catalyst loading or change the solvent .
Solvent Tip: Use Acetonitrile (MeCN) or Toluene. Avoid protic solvents (Ethanol/Methanol) if trying to force the "unnatural" benzylic attack, as hydrogen bonding can interfere with the catalyst's coordination to the epoxide.
Catalyst: Increasing LiOTf from 5 mol% to 10-20 mol% often fixes sluggish kinetics without requiring heat.
Q4: How do I separate the two isomers if I get a mixture?
Diagnosis: Purification Strategy.
Solution: The two isomers have distinct
values and polarities due to the proximity of the amine to the phenyl ring and the hydroxyl group.
Flash Chromatography: The Target (
-amine) is generally less polar than the -amine due to internal hydrogen bonding shielding.
Crystallization: If the product is solid, the hydrochloride salts often have significantly different solubility profiles in Ethanol/Ether mixtures.
Optimized Experimental Protocol
Objective: Synthesis of (R)-2-Phenyl-2-piperidinoethanol via Regioselective Ring Opening.
Reagents:
(S)-Styrene Oxide (1.0 equiv) [Note: (S) yields (R) product][2]
Piperidine (1.2 equiv)
Lithium Triflate (LiOTf) (10 mol%)
Solvent: Acetonitrile (anhydrous)
Step-by-Step:
Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve LiOTf (0.1 mmol) in anhydrous Acetonitrile (5 mL).
Substrate Addition: Add (S)-Styrene Oxide (1.0 mmol) and stir for 10 minutes at Room Temperature (25°C) . This pre-complexation step is critical for regioselectivity.
Nucleophile Addition: Add Piperidine (1.2 mmol) dropwise over 5 minutes.
Reaction: Stir at 25–30°C . Monitor by TLC or HPLC.
Checkpoint: Do not heat. If conversion is <50% after 12 hours, add another 5 mol% of LiOTf rather than heating.
Workup: Quench with saturated
. Extract with Ethyl Acetate. Wash organic layer with brine, dry over .[2]
Purification: Silica gel chromatography (Gradient: Hexanes -> 20% EtOAc/Hexanes). The target benzylic amine usually elutes before the terminal amine byproduct.
References
Regioselective Aminolysis of Styrene Oxide
Title: Metal Triflates as Efficient Catalysts for the Regioselective Ring Opening of Styrene Oxide with Amines.
Source:Tetrahedron Letters, Vol 44, Issue 35.
Relevance: Establishes LiOTf as a key catalyst for favoring the benzylic (alpha)
Mechanistic Insight & Temperature Control
Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.[3]
Source:ChemRxiv (Preprint/Research).
Relevance: Details the competition between steric and electronic factors and how temperature modulates the SN1/SN2 character of the transition st
Technical Support Center: Resolving Solubility Issues with (R)-2-Phenyl-2-piperidinoethanol
Introduction (R)-2-Phenyl-2-piperidinoethanol is a chiral amino alcohol frequently utilized as a building block, chiral ligand, or pharmacological intermediate. Structurally, it features a lipophilic phenyl ring, a basic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Phenyl-2-piperidinoethanol is a chiral amino alcohol frequently utilized as a building block, chiral ligand, or pharmacological intermediate. Structurally, it features a lipophilic phenyl ring, a basic piperidine heterocycle, and a hydrogen-bonding hydroxyl group. This unique structural triad creates complex solubility dynamics. Users frequently encounter precipitation in aqueous assays or erratic partitioning during organic extractions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these bottlenecks.
Physicochemical Profiling
To predict and manipulate the solubility of (R)-2-Phenyl-2-piperidinoethanol, we must first establish its physicochemical baseline[1].
Property
Value
Mechanistic Implication
Molecular Weight
205.30 g/mol
Small molecule; readily crosses lipid membranes if uncharged.
LogP (Predicted)
~2.20
Moderately lipophilic; exhibits poor aqueous solubility as a free base[1].
pKa (Piperidine Nitrogen)
~8.5 - 9.0
Weakly basic; readily protonates in acidic environments to form highly soluble salts.
pKa (Hydroxyl Group)
~14.0
Remains neutral and un-ionized under standard physiological and assay conditions[2].
H-Bond Donors / Acceptors
1 / 2
Capable of forming localized hydration shells, but overwhelmed by the lipophilic bulk of the phenyl and piperidine rings[1].
Troubleshooting FAQs
Q1: Why does (R)-2-Phenyl-2-piperidinoethanol precipitate immediately when diluted from a DMSO stock into my pH 7.4 assay buffer?Causality & Mechanism: This is a classic case of pH-dependent solubility failure. As a weakly basic drug, (R)-2-Phenyl-2-piperidinoethanol exhibits high solubility only when the environmental pH is significantly lower than the pKa of its piperidine nitrogen[3]. At pH 7.4, the nitrogen (pKa ~8.5) is largely deprotonated, shifting the equilibrium toward the lipophilic free base (LogP ~2.2). When the DMSO concentration drops upon dilution into the aqueous buffer, the free base exceeds its kinetic solubility limit. The hydrophobic collapse of the phenyl and piperidine rings forces the compound to "crash out" of solution[4],[5].
Resolution: To prevent this, either pre-dilute the compound in a slightly acidic buffer (pH 5.5-6.0) before introducing it to the neutral assay, or maintain a higher concentration of a co-solvent (e.g., 0.5% - 1.0% DMSO) coupled with vigorous vortexing to sustain a supersaturated state[5].
Q2: How can I prepare a highly concentrated aqueous stock solution for in vivo dosing without using toxic levels of organic solvents?Causality & Mechanism: In vivo formulations require strictly aqueous vehicles, but the free base form of this amino alcohol is practically insoluble in water. You must exploit the molecule's ionizable amine. By introducing a stoichiometric amount of a strong acid, you force the protonation of the piperidine lone pair. This transforms the lipophilic free base into a highly polar, water-soluble cationic salt (e.g., a hydrochloride or mesylate salt)[3].
Resolution: Follow Protocol 1 below to generate the hydrochloride salt in situ. This self-validating system ensures complete dissolution without relying on DMSO or Tween.
Q3: I am observing erratic crystallization and poor yields during the organic extraction phase of my scale-up synthesis. How do I resolve this?Causality & Mechanism: Erratic organic extraction of basic amino alcohols usually stems from an improperly buffered aqueous phase. If the aqueous phase is near neutral pH (e.g., pH 7-8), the compound exists as a dynamic mixture of the water-soluble protonated salt and the organic-soluble free base. This causes emulsion formation and poor partitioning into the organic layer.
Resolution: Before extracting with an organic solvent (like Ethyl Acetate or Dichloromethane), adjust the aqueous phase to pH > 10.5 using 1M NaOH. This ensures 100% of the compound is in the uncharged free base form, driving complete partitioning into the organic layer.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution via Salt Formation (In Vivo / In Vitro)
Objective: Convert the insoluble free base into a highly soluble hydrochloride salt.
Weighing: Accurately weigh 20.5 mg (0.1 mmol) of (R)-2-Phenyl-2-piperidinoethanol free base into a clean glass vial.
Acid Addition: Add exactly 1.0 mL of 0.1 M aqueous HCl. This provides a precise 1:1 stoichiometric ratio of acid to the basic piperidine nitrogen.
Agitation: Vortex the suspension vigorously for 2-3 minutes. The cloudy suspension will transition to a completely clear solution as the ion-dipole interactions of the newly formed salt overcome the lattice energy of the solid.
Validation: Measure the pH of the resulting solution using a micro-probe. It should read between 4.5 and 5.5. If the solution remains cloudy, sonicate for 5 minutes at 37°C to break up persistent aggregates.
Dilution: Dilute this 100 mM stock solution with your desired buffer (e.g., PBS) to the final working concentration.
Protocol 2: DMSO Stock Preparation and Serial Dilution to Prevent "Crashing Out"
Objective: Prepare a DMSO stock and execute a dilution strategy that prevents kinetic precipitation in neutral assays[5].
Stock Preparation: Dissolve the compound in anhydrous, high-purity DMSO to create a 10 mM stock. Store tightly sealed at -20°C to prevent moisture ingress, which drastically reduces solubility[5].
Intermediate Dilution: Instead of diluting directly from 10 mM into the aqueous buffer, create an intermediate stock (e.g., 1 mM) in 50% DMSO / 50% Assay Buffer.
Final Addition: Add the intermediate stock dropwise to the final assay buffer under continuous vortexing. This prevents localized high concentrations of the free base from nucleating into crystals.
Turbidity Check (Quality Control): Before adding cells or enzymes, read the assay plate at 620 nm in a spectrophotometer. A significant increase in absorbance compared to a blank well indicates micro-precipitation[6].
Mechanistic Pathway & Workflow Diagrams
Decision matrix for resolving (R)-2-Phenyl-2-piperidinoethanol solubility across different media.
pH-dependent protonation state and its direct effect on phase solubility.
Technical Support Center: Stability of (R)-2-Phenyl-2-piperidinoethanol
Prepared by: Senior Application Scientist, Pharmaceutical Development This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of (R)...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Pharmaceutical Development
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of (R)-2-Phenyl-2-piperidinoethanol. The following sections provide in-depth mechanistic insights, troubleshooting advice for common experimental issues, and validated protocols for conducting stability studies, with a specific focus on degradation under acidic conditions.
Core Stability Profile & Mechanistic Insights
(R)-2-Phenyl-2-piperidinoethanol is a chiral molecule featuring a tertiary alcohol and a piperidine ring, structural motifs common in many pharmaceutical agents.[1][2][3] Understanding its stability is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.[4]
The primary vulnerability of this molecule, particularly under acidic conditions, is its tertiary alcohol functional group adjacent to a stabilizing phenyl group. This structure is highly susceptible to acid-catalyzed dehydration via an E1 (Elimination, Unimolecular) mechanism.[5][6][7]
The reaction proceeds in three main steps:
Protonation: The lone pair of electrons on the hydroxyl group's oxygen atom attacks a proton (H+) from the acidic medium. This converts the poor leaving group (-OH) into an excellent leaving group (-OH2+), water.[6][7]
Formation of a Carbocation: The protonated alcohol spontaneously loses a water molecule, generating a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the attached alkyl groups and, significantly, resonance stabilization from the adjacent phenyl ring.
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. This results in the formation of an alkene degradation product.[5]
The proposed degradation pathway is visualized below.
Caption: Proposed E1 dehydration pathway under acidic conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My HPLC analysis shows a rapid and significant loss of the (R)-2-Phenyl-2-piperidinoethanol peak shortly after preparing a solution in an acidic mobile phase or diluent. What is happening?
A1: This observation is highly indicative of the acid-catalyzed dehydration described in Section 1. The tertiary alcohol on your molecule is readily eliminated in the presence of an acid to form a more stable alkene. The rate of this degradation is dependent on the acid concentration (pH) and temperature. To confirm this, analyze your sample for the appearance of a new, less polar peak corresponding to the alkene degradant.
Solution:
pH Control: For analytical purposes, ensure your sample diluent and mobile phase are at a pH where the molecule is stable (typically neutral or slightly basic). If the experiment requires acidic conditions, conduct it at reduced temperatures (e.g., 2-8 °C) to slow the degradation rate.
Time Sensitivity: Analyze samples immediately after preparation to minimize in-situ degradation.
Q2: I'm performing a forced degradation study using hydrochloric acid and observe a primary degradation product, but my mass balance is below 95%. Where is the remaining mass?
A2: While dehydration is the primary pathway, incomplete mass balance suggests other issues. Forced degradation studies are designed to stress the molecule, which can sometimes lead to secondary degradation or products that are not easily detected.[8]
Possible Causes & Solutions:
Secondary Degradation: The initial alkene product might be unstable under the stress conditions and could be degrading further into smaller, more polar fragments that are not retained on your reversed-phase HPLC column.
Non-Chromophoric Products: Some degradation products may lack a UV chromophore, rendering them invisible to standard UV detectors. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for these.
Precipitation: A degradant could be insoluble in your sample diluent. Visually inspect your vials for any precipitate. If observed, attempt to dissolve it in a stronger organic solvent for analysis.
Q3: When I used concentrated sulfuric acid to stress my sample, the solution turned dark brown or black. What causes this?
A3: This phenomenon is known as charring.[5] Concentrated sulfuric acid is a strong dehydrating agent but also a powerful oxidizing agent, especially at elevated temperatures. It is likely causing extensive, non-specific decomposition of the organic molecule into a complex mixture of polymeric or carbonaceous material, rather than the desired specific degradation pathway.
Solution:
Use Non-Oxidizing Acids: For controlled acid hydrolysis studies, use non-oxidizing acids like hydrochloric acid (HCl) or phosphoric acid (H₃PO₄).[5]
Control Acid Concentration: Start with milder acid concentrations (e.g., 0.1 M or 1 M HCl) and moderate temperatures (e.g., 60-80 °C). The goal of a forced degradation study is to achieve 5-20% degradation, not complete destruction of the molecule.[9]
Experimental Protocol: Forced Degradation Study
This section provides a detailed protocol for conducting a forced degradation study to investigate the stability of (R)-2-Phenyl-2-piperidinoethanol under acidic conditions, consistent with ICH guidelines.[10]
Objective: To identify the primary degradation products of (R)-2-Phenyl-2-piperidinoethanol under acidic stress and to develop a stability-indicating analytical method.
Workflow Visualization:
Caption: Step-by-step workflow for acid stress testing.
Methodology:
Preparation of Stock Solution:
Accurately weigh and dissolve approximately 10 mg of (R)-2-Phenyl-2-piperidinoethanol in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 1 mg/mL stock solution.
Stress Sample Preparation:
Transfer 1 mL of the stock solution into a 10 mL vial.
Add 1 mL of 1 M Hydrochloric Acid (HCl).
Cap the vial securely and gently mix.
Place the vial in a controlled temperature oven or water bath at 60 °C.
Prepare a control sample by adding 1 mL of water instead of 1 M HCl and store it at 2-8 °C.
Time-Point Sampling:
Withdraw aliquots from the stressed sample at predetermined time points (e.g., 2, 8, 24 hours).
Immediately neutralize the aliquot by adding an equimolar amount of 1 M Sodium Hydroxide (NaOH).
Dilute the neutralized sample to a suitable concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.
Analytical Method (Example):
Technique: HPLC with UV and/or Mass Spectrometric detection.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and/or MS in positive ion mode.
Data Analysis and Presentation:
Calculate the percentage of the parent compound remaining at each time point.
Determine the relative percentage of each degradation product formed.
Calculate the mass balance to ensure all major components are accounted for.
Summarize the data in a clear, tabular format.
Table 1: Example Stability Data under Acidic Stress (1 M HCl at 60 °C)
Time Point (Hours)
(R)-2-Phenyl-2-piperidinoethanol (%)
Degradant 1 (%)
Mass Balance (%)
0
100.0
0.0
100.0
2
94.5
5.4
99.9
8
81.2
18.6
99.8
24
55.7
44.1
99.8
Frequently Asked Questions (FAQs)
Q1: Why is it so important to evaluate the acid stability of (R)-2-Phenyl-2-piperidinoethanol?A1: Understanding acid stability is crucial for several reasons in drug development. If the compound is intended for oral administration, it must survive the highly acidic environment of the stomach.[8] Additionally, acidic excipients may be used in formulation, and the stability of the active pharmaceutical ingredient (API) in their presence must be confirmed. Finally, acidic conditions may be used during the synthesis or purification of the API, and understanding potential degradation is essential for process control and impurity management.
Q2: What are the official regulatory guidelines I should follow for these studies?A2: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the primary guidelines. Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products, including the concept of stress testing (forced degradation).[10][11][12] These studies are essential to identify potential degradants and develop stability-indicating analytical methods.[13]
Q3: Besides dehydration, are there any other degradation pathways I should be concerned about?A3: While acid-catalyzed dehydration is the most probable pathway, other stress conditions can reveal different vulnerabilities. For instance, the tertiary amine in the piperidine ring could be susceptible to oxidation (e.g., using hydrogen peroxide) to form an N-oxide.[8] Therefore, a comprehensive forced degradation study should also include oxidative, basic, thermal, and photolytic stress conditions to build a complete stability profile of the molecule.[13][14]
Q4: How do I prove my analytical method is "stability-indicating"?A4: A method is considered stability-indicating when it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. To prove this, you must analyze samples from forced degradation studies. The method must demonstrate baseline separation between the parent compound peak and all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector or mass spectrometer) should be performed to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.[4]
References
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
Quality Guidelines. ICH.
Forced degradation studies: A critical lens into pharmaceutical stability. Unchained Labs.
Safety Data Sheet for 2-Piperidineethanol. Fisher Scientific.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Force Degradation for Pharmaceuticals: A Review. IJSDR.
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
Forced Degradation – A Review.
Forced Degradation Studies: Regulatory Considerations and Implementation.
Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Benchchem.
Cas 497-88-1,(αS,2S)-1-Methyl-α-phenyl-2-piperidineethanol. lookchem.
2-Phenyl-2-piperidin-1-yl-ethanol. Sigma-Aldrich.
Piperidine-2-ethanol Safety D
A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
Technical Support Center: Chiral HPLC Separation of Phenyl-Piperidinoethanol Isomers
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when separating basic chiral amino alcohols like phenyl-piperidinoethanol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when separating basic chiral amino alcohols like phenyl-piperidinoethanol. This compound class—characterized by a bulky, highly basic piperidine ring, a hydroxyl group, and a phenyl ring—presents unique chromatographic hurdles, most notably severe peak tailing and complex stereoisomeric resolution.
This guide is engineered to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating troubleshooting protocols to achieve robust enantiomeric separation.
To successfully separate phenyl-piperidinoethanol isomers, one must understand the causality behind the analyte-stationary phase interactions. We strongly recommend using polysaccharide-based carbamate Chiral Stationary Phases (CSPs) , such as Amylose tris-(3,5-dimethylphenylcarbamate) or Cellulose tris-(3,5-dimethylphenylcarbamate)[1].
The Mechanistic Triad of Separation
The separation of these enantiomers relies on the formation of transient, reversible diastereomeric complexes between the analyte and the CSP[2]. This is driven by three simultaneous interactions:
Hydrogen Bonding: The hydroxyl (-OH) group of phenyl-piperidinoethanol interacts with the carbamate linkages (C=O and NH) of the CSP[2].
π-π Interactions: The phenyl ring of the analyte aligns with the aromatic rings of the CSP's derivatized selector[2].
Steric Inclusion: The analyte must physically fit into the helical chiral grooves of the polysaccharide backbone[1].
The Critical Role of Diethylamine (DEA)
Because phenyl-piperidinoethanol contains a highly basic piperidine nitrogen (pKa ~10-11), it is highly prone to secondary interactions with weakly acidic residual silanol groups (Si-OH) on the underlying silica support of the column[3]. These secondary interactions are kinetically slow and result in severe peak tailing or complete irreversible adsorption. The addition of a basic modifier—specifically 0.1% Diethylamine (DEA) —is mandatory in normal phase conditions. DEA acts as a sacrificial competitor, dynamically masking the silanol sites so the analyte interacts purely with the chiral selector[3][4].
Mechanistic mapping of chiral recognition and silanol masking by DEA in HPLC.
Section 2: Standard Operating Procedure (Method Development)
This self-validating protocol is designed for initial method screening and optimization in Normal Phase (NP) chromatography[5].
Step 1: Column and System Preparation
Column: Select a 250 mm x 4.6 mm, 5 µm polysaccharide-based column (e.g., Amylose-based Chiralpak AD-H or Cellulose-based Chiralcel OD-H).
System Flush: Ensure the HPLC system is free of aqueous buffers to prevent immiscibility with normal phase solvents. Flush lines with 100% Isopropanol (IPA) before introducing Hexane.
Step 2: Mobile Phase Formulation
Prepare a base mixture of Hexane : Isopropanol (90:10, v/v) .
Add exactly 0.1% (v/v) Diethylamine (DEA) . Mix thoroughly and degas. Note: Use high-purity, fresh DEA, as degraded DEA loses its masking efficacy.
Step 3: Equilibration (Critical Step)
Pump the mobile phase at 1.0 mL/min.
Self-Validation Check: Chiral columns require extended equilibration when basic additives are introduced. Flush for at least 20-30 column volumes (~60 minutes) to ensure DEA has fully coated the stationary phase[4]. Baseline UV absorbance must be perfectly stable.
Step 4: Sample Preparation & Injection
Dissolve the racemic phenyl-piperidinoethanol standard in the exact mobile phase to a concentration of 0.5 - 1.0 mg/mL. Dissolving in a stronger solvent will cause peak distortion[4].
Inject 5 - 10 µL. Monitor UV absorbance at 210 nm and 254 nm.
Step 5: System Suitability Evaluation
Calculate the Resolution (
) and Tailing Factor ().
Acceptance Criteria:
(baseline separation) and (symmetric peaks).
Section 3: Troubleshooting Guide & FAQs
Q1: My phenyl-piperidinoethanol peaks are severely tailing (
), even though I am using a chiral column. How do I fix this?
Application Scientist Answer: Peak tailing for piperidine derivatives is almost exclusively caused by secondary interactions with residual silanols[3]. If you are not using a basic modifier, add 0.1% DEA to your mobile phase immediately. If you are using DEA and still see tailing, ensure your column has been adequately equilibrated (DEA takes time to saturate the active sites). Additionally, check for column overload; reduce your injection volume to 2 µL to see if peak symmetry improves[4].
Q2: I have partial separation (
), but the peaks are co-eluting. How do I increase chiral resolution?
Application Scientist Answer: Resolution in normal phase chiral HPLC is highly sensitive to the alcohol modifier. First, try reducing the Isopropanol (IPA) content from 10% to 5% or 2%. A lower alcohol percentage increases retention time, allowing the analyte more time to interact with the chiral grooves[4]. If reducing IPA fails, swap the modifier entirely: change from Hexane/IPA to Hexane/Ethanol. Ethanol provides a different hydrogen-bonding network and steric profile, often dramatically altering enantioselectivity[2].
Q3: My retention times are drifting later with every subsequent injection. Is my column degrading?
Application Scientist Answer: It is highly unlikely your column is degrading. Retention time drift in normal phase is typically caused by the selective evaporation of the highly volatile non-polar solvent (Hexane)[6]. As Hexane evaporates from the solvent reservoir, the relative concentration of the alcohol modifier increases, which should technically decrease retention. If retention is increasing, the issue is likely insufficient initial column equilibration with the DEA additive[6]. Ensure your solvent bottles are tightly capped with proper venting valves, and flush the column for an additional 30 minutes before restarting the sequence.
Follow this logical decision tree when optimizing your separation parameters.
Decision tree for troubleshooting and optimizing chiral HPLC separations of basic amines.
References
Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC (National Institutes of Health). Available at: [Link]
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Guide: 1H NMR Analysis of (R)-2-Phenyl-2-piperidinoethanol
Subtitle: Structural Validation, Regioisomer Discrimination, and Enantiomeric Purity Assays
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a critical chiral β-amino alcohol intermediate, often employed as a chiral auxiliary or ligand in asymmetric synthesis. Its structural integrity is defined by two critical quality attributes (CQAs):
Regioisomeric Purity: Distinguishing the target primary alcohol (2-phenyl-2-piperidinoethanol) from the secondary alcohol byproduct (1-phenyl-2-piperidinoethanol).
Enantiomeric Excess (ee): Quantifying the ratio of (R)- to (S)-enantiomers, which are indistinguishable by standard NMR.
This guide provides a comparative analysis of NMR methodologies to validate these attributes, recommending Chiral Solvating Agents (CSAs) over traditional derivatization for routine high-throughput analysis.
Structural Validation: The Achiral Baseline
Before assessing chiral purity, the chemical structure must be confirmed. The primary challenge is distinguishing the target from its regioisomer, which often co-elutes during synthesis (e.g., from styrene oxide ring-opening).
Standard NMR cannot distinguish the (R)- and (S)-enantiomers. To measure enantiomeric excess (ee), a chiral environment must be introduced.[2][3][4] Below is a comparison of the three primary methodologies.
The amine functionality of the piperidine ring makes this molecule an ideal candidate for acid-base pairing with a chiral phosphoric acid.
Principle: The basic Nitrogen of the piperidine is protonated by the chiral acid, forming a diastereomeric salt pair:
vs. . These pairs have distinct geometries and magnetic environments.[2]
Observation: The benzylic methine proton (H-2) or the piperidine
-protons will split into two sets of signals.
Calculation:
Experimental Protocols
Standard Sample Preparation (Achiral)
Weigh 5–10 mg of (R)-2-Phenyl-2-piperidinoethanol.
Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).
Note: Ensure the sample is free of paramagnetic impurities (e.g., residual drying agents) to prevent line broadening.
CSA Titration Protocol (Chiral Analysis)
Baseline Scan: Acquire a standard ¹H NMR spectrum of the free base (approx. 10 mg in 0.6 mL CDCl₃).
Addition: Add 1.0 equivalent of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate directly to the NMR tube.
Mixing: Cap and invert the tube until the solid dissolves (sonication may be required).
Acquisition: Acquire the spectrum.
Analysis: Zoom into the benzylic region (3.4 – 3.7 ppm). If the sample is racemic, you will see two distinct doublets. If it is pure (R), you will see a single doublet (shifted downfield due to protonation).
Visualizations
Figure 1: Analytical Decision Matrix
This workflow illustrates the logical steps from crude synthesis to validated pure product.
Caption: Figure 1. Decision tree for validating regioisomeric and enantiomeric purity of (R)-2-Phenyl-2-piperidinoethanol.
Figure 2: Signal Splitting Logic (H-1 Methylene)
The diastereotopic nature of the CH₂ protons adjacent to the OH group creates a complex splitting pattern (ABX system).
Caption: Figure 2. Origin of the complex multiplet signal for the hydroxymethyl protons due to diastereotopicity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General NMR principles for amino alcohols).
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. Link
Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17–118. Link
PubChem. (2024). "(R)-2-(Piperidin-2-yl)ethanol Compound Summary." National Library of Medicine. Link
Mass spectrometry fragmentation pattern of (R)-2-Phenyl-2-piperidinoethanol
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of (R)-2-Phenyl-2-piperidinoethanol against its primary regioisomeric alternative, 1-Phenyl-2-piperidinoethanol .[1] [1...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of (R)-2-Phenyl-2-piperidinoethanol against its primary regioisomeric alternative, 1-Phenyl-2-piperidinoethanol .[1]
[1]
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a chiral
-amino alcohol frequently employed as a ligand in asymmetric synthesis and a structural motif in pharmaceutical intermediates.[1] Its analysis is often complicated by its regioisomer, 1-Phenyl-2-piperidinoethanol , which shares the exact molecular formula (, MW 205.[1]3) and similar polarity.
This guide establishes a definitive MS differentiation strategy. The core distinction lies in the nitrogen-directed
-cleavage mechanism:
Target Compound (2-Phenyl-): Yields a high-mass diagnostic fragment at
In Electron Ionization (EI), the radical cation forms primarily at the nitrogen lone pair due to its low ionization energy. The dominant fragmentation pathway is
-cleavage , where the bond adjacent to the radical site breaks to stabilize the charge via resonance (forming an iminium ion).[2][3]
-Cleavage: The bond breaks.[1][2][4] The radical electron pairs with the bond electron to form a double bond (), ejecting the substituent on the -carbon.
Loss of (Mass 103).[1] The charge remains on the N-containing fragment (Mass 174).
Alternative (TMS)
98
Loss of (Mass 179). The charge remains on the N-containing fragment (Mass 98).
Insight: Note that the base peak m/z value does not change after derivatization for these specific isomers. This is because the TMS group is attached to the leaving neutral radical, not the detected cation. This robustness makes the method highly reliable.
Experimental Protocols
Protocol A: GC-MS Identification
Objective: Differentiate isomers in a raw reaction mixture.[1]
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining
-cleavage mechanisms in amines).
PubChem Database. (2023). Compound Summary: 1-Phenyl-2-piperidin-1-ylethanol (CID 17202).[1] National Library of Medicine. Available at: [Link]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Reference for nitrogen-directed fragmentation rules).
NIST Mass Spectral Library. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.
A Comparative Guide to the Spectroscopic Validation of (R)-2-Phenyl-2-piperidinoethanol using FTIR
This guide provides a comprehensive framework for the validation of (R)-2-Phenyl-2-piperidinoethanol, a chiral molecule of interest in pharmaceutical development, using Fourier Transform Infrared (FTIR) spectroscopy. We...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of (R)-2-Phenyl-2-piperidinoethanol, a chiral molecule of interest in pharmaceutical development, using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present a detailed protocol for spectral acquisition, and objectively compare the utility of FTIR with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound validation process.
Introduction: The Imperative for Structural Verification
In the realm of pharmaceutical development, the precise structural elucidation and consistent identification of active pharmaceutical ingredients (APIs) and key intermediates are paramount. (R)-2-Phenyl-2-piperidinoethanol, a chiral amino alcohol, possesses a specific stereochemistry that can be critical to its pharmacological activity and safety profile. Therefore, a reliable and validated analytical method for its identification is a regulatory and scientific necessity.
FTIR spectroscopy serves as a rapid, non-destructive, and highly specific technique for identity testing. It provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. This guide will walk through the process of obtaining and validating the FTIR spectrum of (R)-2-Phenyl-2-piperidinoethanol, ensuring the identity and integrity of the compound.
Foundational Principles: Why FTIR for Identity Testing?
FTIR spectroscopy is a cornerstone of pharmaceutical quality control for material identification.[1] The technique's power lies in its ability to generate a detailed vibrational spectrum that is unique to a specific molecule's structure.[2] For a molecule like (R)-2-Phenyl-2-piperidinoethanol, with its distinct phenyl, piperidine, and hydroxyl functional groups, FTIR provides a wealth of information for unambiguous identification.
It is crucial to understand, however, that conventional FTIR spectroscopy is insensitive to chirality.[3] Enantiomers, being mirror images, possess the same vibrational modes and therefore produce identical FTIR spectra. Consequently, while FTIR is an excellent tool for confirming the chemical structure and identifying the presence of the correct functional groups, it cannot differentiate between the (R) and (S) enantiomers. This inherent limitation necessitates the use of complementary chiral-specific techniques, which will be discussed in the comparative analysis section of this guide.
Experimental Design: A Step-by-Step Protocol for FTIR Analysis
The choice of sampling technique and instrumental parameters is critical for acquiring a high-quality and reproducible FTIR spectrum. Given that (R)-2-Phenyl-2-piperidinoethanol is likely a solid or a viscous liquid at room temperature, Attenuated Total Reflectance (ATR)-FTIR is the recommended sampling technique due to its minimal sample preparation requirements and excellent reproducibility.[4]
Instrumentation and Materials
FTIR Spectrometer: A validated FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Reference Standard: A well-characterized reference standard of (R)-2-Phenyl-2-piperidinoethanol.
Sample: The test sample of (R)-2-Phenyl-2-piperidinoethanol.
Solvent: Isopropanol or ethanol for cleaning the ATR crystal.
Visualizing the Workflow
Caption: Workflow for FTIR analysis of (R)-2-Phenyl-2-piperidinoethanol.
Detailed Experimental Protocol
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has completed its startup diagnostics.
ATR Crystal Cleaning: Thoroughly clean the diamond ATR crystal with a soft, lint-free cloth soaked in isopropanol. Allow the solvent to fully evaporate.
Background Acquisition: Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
Reference Standard Analysis:
Place a small amount of the (R)-2-Phenyl-2-piperidinoethanol reference standard onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Save the reference spectrum.
Sample Analysis:
Thoroughly clean the ATR crystal as described in step 2.
Apply the test sample of (R)-2-Phenyl-2-piperidinoethanol to the ATR crystal in the same manner as the reference standard.
Acquire the FTIR spectrum using the identical instrumental parameters as the reference standard.
Data Processing and Analysis:
Perform an ATR correction on both the reference and sample spectra to account for the wavelength-dependent depth of penetration of the evanescent wave.[5]
Compare the sample spectrum to the reference spectrum. The positions and relative intensities of the absorption bands should be highly concordant.
Spectral Interpretation and Data Presentation
Key Functional Groups and Their Vibrational Signatures
Caption: Key functional groups of (R)-2-Phenyl-2-piperidinoethanol and their characteristic IR absorptions.
Tabulated Spectral Data
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Functional Group
~3300
Strong, Broad
O-H stretch
Hydroxyl
~3060-3030
Medium
Aromatic C-H stretch
Phenyl
~2930-2850
Strong
Aliphatic C-H stretch
Piperidine
~1600, 1495, 1450
Medium-Weak
Aromatic C=C stretch
Phenyl
~1440
Medium
CH₂ bend
Piperidine
~1100
Medium
C-N stretch
Piperidine
~1050
Strong
C-O stretch
Hydroxyl (Alcohol)
~750, 700
Strong
C-H out-of-plane bend
Phenyl (Monosubstituted)
Note: This is a predicted spectrum based on the analysis of structurally similar compounds. The actual experimental spectrum may show minor variations.
Comparative Analysis with Alternative Techniques
While FTIR is an excellent tool for identity confirmation, a comprehensive validation strategy for a chiral molecule like (R)-2-Phenyl-2-piperidinoethanol should consider orthogonal and complementary analytical techniques.
Technique
Principle
Application for (R)-2-Phenyl-2-piperidinoethanol
Advantages
Limitations
FTIR Spectroscopy
Vibrational spectroscopy
Confirms chemical structure and functional groups.
Rapid, non-destructive, highly specific for identity.
Not chiral-specific.
Chiral HPLC
Chromatographic separation on a chiral stationary phase.
Separates and quantifies the (R) and (S) enantiomers.
Gold standard for determining enantiomeric purity.[9][10]
Requires method development, consumes solvent.
NMR Spectroscopy
Nuclear magnetic resonance of atomic nuclei.
Provides detailed structural elucidation, including connectivity and stereochemistry.[11][12][13]
Unambiguous structure determination.
Lower throughput, more expensive instrumentation.
Vibrational Circular Dichroism (VCD)
Differential absorption of left and right circularly polarized infrared light.
Determines the absolute configuration of the molecule.
Provides absolute stereochemical information.
Specialized instrumentation required.
Mass Spectrometry (MS)
Mass-to-charge ratio of ionized molecules.
Confirms molecular weight and fragmentation pattern.
High sensitivity, provides molecular weight information.
Not inherently stereoselective.
Conclusion: An Integrated Approach to Validation
The validation of (R)-2-Phenyl-2-piperidinoethanol requires a multi-faceted analytical approach. FTIR spectroscopy, as detailed in this guide, provides a rapid and reliable method for confirming the chemical identity and the presence of key functional groups. Its implementation, particularly with the ATR technique, is straightforward and aligns with the principles of efficient and robust quality control.
However, the inherent limitation of FTIR in distinguishing between enantiomers underscores the necessity of integrating it with chiral-specific techniques like chiral HPLC for enantiomeric purity assessment and NMR spectroscopy for complete structural elucidation. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound validation package that ensures the quality, safety, and efficacy of their products.
References
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
PerkinElmer. (2025, March 14). FT-IR Identification: the Expertise Required To Ensure Compliance. Retrieved from [Link]
Prompt Praxis Labs. (n.d.). FTIR Identification Testing. Retrieved from [Link]
Herriot-Watt Research Portal. (2012, March 21). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]
Journal of the American Chemical Society. (2012, February 17). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]
PubChem. (n.d.). (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Retrieved from [Link]
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
PMC. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
A Comparative Guide to Determining the Enantiomeric Purity of (R)-2-Phenyl-2-piperidinoethanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutic development. The stereoisomers of a chiral drug can exh...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutic development. The stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide offers an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric purity of (R)-2-Phenyl-2-piperidinoethanol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. We will delve into the core principles, provide field-proven insights, and present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The importance of enantiomeric purity is underscored by regulatory bodies such as the International Council for Harmonisation (ICH), which has established comprehensive guidelines for impurity testing in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][2][3] These guidelines necessitate the reporting, identification, and qualification of impurities, including the undesired enantiomer, at specific thresholds.[1][2][4]
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most widely adopted method for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, robustness, and versatility.[5][6][7] The separation is typically achieved using a Chiral Stationary Phase (CSP) that creates a stereoselective environment, leading to differential retention of the enantiomers.[6][8]
Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP.[6][9] The differing stability of these complexes results in one enantiomer being retained longer on the column, enabling their separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds.[6][10]
Experimental Protocol: Chiral HPLC for (R)-2-Phenyl-2-piperidinoethanol
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
Column: A polysaccharide-based chiral column is recommended, such as a Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel).[11][12]
Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol is typically used for normal-phase chromatography. A starting point could be n-Hexane:IPA (90:10 v/v) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape for the basic analyte.[12][13]
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: Determined by the UV absorbance maximum of 2-Phenyl-2-piperidinoethanol (e.g., ~254 nm).
Injection Volume: 10 µL.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh and dissolve the (R)-2-Phenyl-2-piperidinoethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
Injection: Inject the sample onto the column.
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:
% Enantiomeric Purity = [Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100
% e.e. = [|Area of (R)-enantiomer - Area of (S)-enantiomer| / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100
Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis.
Gas Chromatography (GC): For Volatile Analytes
Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds.[14] For non-volatile compounds like 2-Phenyl-2-piperidinoethanol, derivatization is often necessary to increase volatility and improve chromatographic performance.[15][16]
Principle of Separation: Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation.[14] The differential interactions between the enantiomers and the CSP lead to different retention times.
Experimental Protocol: Chiral GC for (R)-2-Phenyl-2-piperidinoethanol (with Derivatization)
Derivatization: The hydroxyl and secondary amine groups of 2-Phenyl-2-piperidinoethanol should be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetyl derivatives.[15][16]
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., a permethylated beta-cyclodextrin).[14]
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100 °C and ramping up to 220 °C at 5 °C/min.
Injector and Detector Temperature: Typically set at 250 °C.
Step-by-Step Methodology:
Derivatization:
Dissolve approximately 1 mg of the 2-Phenyl-2-piperidinoethanol sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).
Add an excess of the derivatizing agent (e.g., 100 µL of TFAA).
Heat the mixture at 60 °C for 30 minutes.
Evaporate the solvent and excess reagent under a stream of nitrogen.
Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
GC Analysis:
Inject an aliquot of the derivatized sample into the GC.
Run the temperature program and acquire the chromatogram.
Data Analysis:
Integrate the peak areas for the two diastereomeric derivatives and calculate the enantiomeric purity as described for HPLC.
Workflow for Chiral GC with Derivatization
Caption: Workflow for chiral GC analysis with pre-column derivatization.
Supercritical Fluid Chromatography (SFC): A "Green" and Fast Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact.[8][17][18] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[17]
Principle of Separation: The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, relying on interactions with a CSP. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for faster separations without a significant loss of resolution.[17][19]
Experimental Protocol: Chiral SFC for (R)-2-Phenyl-2-piperidinoethanol
Instrumentation: SFC system with a UV or PDA detector and a back-pressure regulator.
Column: Polysaccharide-based chiral columns are highly effective in SFC.
Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (e.g., methanol, ethanol, or isopropanol). An amine additive (e.g., 0.1-0.2% diethylamine) is often necessary to improve the peak shape of basic compounds.[13]
Flow Rate: Typically higher than HPLC, e.g., 3-5 mL/min.
Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).
Column Temperature: Often slightly above ambient, e.g., 35-40 °C.
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in the co-solvent or a mixture resembling the mobile phase to a concentration of approximately 1 mg/mL.
System Equilibration: Equilibrate the column with the mobile phase under the specified conditions.
Injection: Inject the sample into the SFC system.
Data Acquisition and Analysis: Acquire the chromatogram and calculate the enantiomeric purity as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Technique
NMR spectroscopy offers a distinct approach to determining enantiomeric purity that does not rely on physical separation.[20] To distinguish between enantiomers in an achiral NMR solvent, a chiral environment must be introduced. This is achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[20][21]
Principle of Enantiodiscrimination:
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the enantiomers to form a mixture of diastereomers.[20] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each enantiomer.[20] A common CDA for alcohols is Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[22]
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers.[20][23] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[20]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Materials: NMR tubes, deuterated solvent (e.g., CDCl₃), and a suitable Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol).[24]
Step-by-Step Methodology:
Sample Preparation:
Dissolve approximately 5-10 mg of the 2-Phenyl-2-piperidinoethanol sample in about 0.6 mL of deuterated solvent in an NMR tube.
Acquire a standard ¹H NMR spectrum of the sample.
Add a specific molar equivalent of the CSA to the NMR tube (optimization of the analyte-to-CSA ratio may be required, typically starting with 1 equivalent).[20]
Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.
Data Analysis:
Identify a proton signal in the analyte that shows clear separation for the two enantiomers upon addition of the CSA.
Integrate the areas of these two resolved signals.
Calculate the enantiomeric purity based on the ratio of the integrals.
Logical Relationship in NMR Enantiodiscrimination
Caption: Logical steps for NMR-based enantiomeric purity determination.
Comparative Performance of Analytical Methods
The choice of the most suitable analytical method depends on several factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. The following table provides a comparative summary of the key performance characteristics of each technique.
Feature
Chiral HPLC
Chiral GC (with Derivatization)
Chiral SFC
NMR with Chiral Auxiliaries
Principle
Physical separation on a CSP
Physical separation of volatile derivatives on a CSP
Physical separation on a CSP using a supercritical fluid mobile phase
Formation of diastereomers with distinct NMR signals
Sample Preparation
Minimal (dissolution in mobile phase)
Chemical derivatization required
Minimal (dissolution in co-solvent)
Minimal (addition of CDA/CSA)
Analysis Time
Moderate (10-30 min)
Moderate to long (including derivatization)
Fast (typically <10 min)
Fast (5-15 min per spectrum)
Resolution
High to excellent
High to excellent
High to excellent
Moderate to good (signal overlap can be an issue)
Sensitivity (LOD/LOQ)
High
Very high (especially with MS detection)
High
Lower than chromatographic methods
"Green" Chemistry
Moderate (solvent consumption)
Moderate (solvent and reagent use)
High (reduced organic solvent use)
High (minimal solvent use)
Instrumentation
Widely available
Widely available
Less common, but growing
Widely available
Key Advantage
Robustness and versatility
High efficiency for volatile compounds
Speed and sustainability
Orthogonal method, no physical separation needed
Key Disadvantage
Slower than SFC
Derivatization step can be complex and time-consuming
Higher initial instrument cost
Lower sensitivity and potential for signal overlap
Conclusion and Recommendations
For routine quality control and release testing of (R)-2-Phenyl-2-piperidinoethanol, chiral HPLC remains the recommended method due to its established robustness, high resolution, and widespread availability. Its performance is well-documented for a vast array of chiral compounds, and method development is generally straightforward.
Chiral SFC presents a compelling alternative, particularly for high-throughput screening environments where speed and reduced environmental impact are critical considerations.[8][13][18] Its performance is often comparable or superior to HPLC for chiral separations of basic compounds.
Chiral GC is a viable option if the necessary derivatization protocol is established and validated. It can offer excellent resolution and sensitivity, especially when coupled with a mass spectrometer.
NMR spectroscopy serves as an excellent orthogonal and confirmatory technique. Its speed and the elimination of the need for physical separation make it valuable for rapid screening and for samples where chromatographic methods are challenging. However, its lower sensitivity may be a limitation for trace-level quantification of the undesired enantiomer.
Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, taking into account factors such as the required level of sensitivity, sample throughput, and available resources. Method validation in accordance with ICH guidelines is essential to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose.[12]
References
Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
(2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]
(2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. [Link]
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]
UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
ResearchGate. (n.d.). Chiral SFC-UV separation of amine and imine derivative using standard.... [Link]
ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
LCGC International. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
JOCPR. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. [Link]
(2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]
ResearchGate. (2025, August 7). NMR determination of enantiomeric excess. [Link]
PubMed. (2008, February 8). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]
(n.d.). Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. [Link]
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
(n.d.). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Potar Stationary Phases and a New. [Link]
Google Patents. (n.d.).
PMC. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
AIR Unimi. (n.d.). FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. [Link]
Asian Journal of Chemistry. (2012, October 9). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. [Link]
ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
Comprehensive Comparison Guide: (R)- vs. (S)-2-Phenyl-2-piperidinoethanol in Biological and Synthetic Applications
Executive Summary (R)-(-)-2-phenyl-2-piperidinoethanol (CAS 154472-05-6) and (S)-2-phenyl-2-(piperidin-1-yl)ethanol (CAS 135286-01-0) are highly versatile chiral β-amino alcohols. While these enantiomers are not deployed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-(-)-2-phenyl-2-piperidinoethanol (CAS 154472-05-6) and (S)-2-phenyl-2-(piperidin-1-yl)ethanol (CAS 135286-01-0) are highly versatile chiral β-amino alcohols. While these enantiomers are not deployed as standalone therapeutic agents, their biological significance is profound: they act as highly efficient chiral discriminators and stereo-inducing ligands . Their primary "biological activity" lies in their ability to dictate the stereochemistry of active pharmaceutical ingredients (APIs)—such as (+)-stenusine, indolizidine alkaloids, and resolved NSAIDs—thereby directly enabling the biological efficacy of these drugs.
This guide objectively compares the performance of these enantiomers against alternative chiral auxiliaries, details their physicochemical biological profiles, and provides self-validating experimental protocols for their application in drug development.
Part 1: Biological Profile & Pharmacological Relevance
To utilize these compounds effectively in biological research, one must understand their intrinsic physicochemical properties and how they interact with biological systems, even as transient intermediates.
Membrane Permeability & Lipophilicity: Both enantiomers possess a LogP of ~2.2. This moderate lipophilicity allows them to partition easily into organic solvents during chemical extraction but also means they can readily cross biological lipid bilayers.
Acid-Base Profile: The piperidine nitrogen has a predicted pKa of ~9.5. At physiological pH (7.4), the molecule is highly protonated.
Residual Toxicity Risk: Because they act as cationic amphiphiles in biological media, residual traces of these auxiliaries in final API preparations can disrupt cellular membranes or cause off-target basicity in in vitro assays. Consequently, complete cleavage and rigorous chromatographic clearance are mandatory before biological evaluation of the target drug.
Part 2: Comparative Performance in Stereo-Induction
When selecting a chiral auxiliary or ligand for the synthesis of biologically active compounds, (R)- and (S)-2-phenyl-2-piperidinoethanol must be weighed against industry standards. The steric bulk of the phenyl ring combined with the basic piperidine nitrogen creates a highly rigid chiral pocket, making them exceptional for specific organozinc additions and chiral resolutions.
Table 1: Performance Comparison of Chiral Auxiliaries in API Synthesis
Chiral Auxiliary / Ligand
Primary Application
Typical Enantiomeric Excess (ee %)
Atom Economy
Residual Biological Toxicity Risk
(R)/(S)-2-Phenyl-2-piperidinoethanol
Diethylzinc additions, NSAID resolution
80 - 98%
Moderate
Moderate (Cationic amphiphile)
Evans Oxazolidinones
Asymmetric Aldol Reactions
90 - 99%
Low (Stoichiometric)
Low (Neutral, easily cleared)
CBS Catalyst
Asymmetric Ketone Reduction
92 - 99%
High (Catalytic)
High (Boron toxicity if uncleared)
Pseudoephedrine
Asymmetric Alkylation
95 - 99%
Moderate
High (Sympathomimetic activity)
Data supported by comparative synthetic yields in the stereoselective synthesis of (+)-stenusine ().
Part 3: Experimental Methodologies (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following workflows incorporate direct causality for reagent choices and self-correcting validation steps.
Protocol 1: Enantioselective Addition of Diethylzinc to Aldehydes
Objective: Synthesize enantiopure bioactive secondary alcohols using the (S)-enantiomer as a catalytic ligand.
Causality: The (S)-enantiomer coordinates with Zn(Et)₂. The bulky phenyl group physically blocks one face of the aldehyde substrate, forcing the ethyl group to attack exclusively from the Re or Si face, thereby dictating the biological activity of the resulting alcohol.
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve 0.1 equiv of (S)-2-phenyl-2-piperidinoethanol in anhydrous toluene. Add 1.2 equiv of Zn(Et)₂ (1M in hexanes) at 0°C. Reasoning: Pre-coordination at low temperature prevents the uncatalyzed, racemic background reaction.
Substrate Addition: Slowly dropwise add 1.0 equiv of the prochiral aldehyde. Stir for 12 hours at 0°C.
Quenching: Quench with saturated aqueous NH₄Cl to safely destroy unreacted organozinc species and protonate the product.
Self-Validating Step (Chiral HPLC): Extract the organic layer and run an aliquot on a Chiral Stationary Phase (CSP) HPLC.
Self-Correction: If the ee% is <85%, it indicates a competing uncatalyzed pathway. Lower the reaction temperature to -20°C for subsequent runs to suppress background kinetics.
Stereochemical induction pathway in asymmetric synthesis using the chiral ligand.
Protocol 2: Chiral Derivatization for NSAID Biological Resolution
Objective: Resolve racemic Naproxen into its enantiomers to isolate the biologically active (S)-Naproxen (COX inhibitor) from the inactive/toxic (R)-enantiomer.
Causality: Enantiomers cannot be separated by standard chromatography. By coupling them with (R)-2-phenyl-2-piperidinoethanol, we create diastereomers, which possess different physical properties (polarity, boiling point) and can be easily separated on silica gel.
Coupling: Dissolve racemic Naproxen and 1.0 equiv of (R)-2-phenyl-2-piperidinoethanol in anhydrous DCM. Add 1.1 equiv DCC (dehydrating agent) and 0.1 equiv DMAP (nucleophilic catalyst). Reasoning: DMAP accelerates the acyl transfer, minimizing the chance of substrate racemization during the coupling phase.
Validation (NMR): Take a crude ¹H-NMR. The piperidine protons will show distinct split chemical shifts, confirming the formation of two distinct diastereomers.
Separation: Perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the two diastereomeric esters.
Hydrolysis & Recovery: Hydrolyze the separated esters using LiOH in THF/H₂O to recover the enantiopure Naproxen.
Self-Correction: Validate final optical purity via polarimetry. If specific rotation deviates from literature values, residual auxiliary is present. Perform an acidic aqueous wash (0.1M HCl) to protonate and extract the basic auxiliary into the aqueous layer.
Workflow for resolving racemic bioactive compounds using chiral 2-phenyl-2-piperidinoethanol.
Conclusion
While (R)- and (S)-2-phenyl-2-piperidinoethanol do not act directly on biological receptors, they are indispensable tools in the drug development pipeline. Their robust stereofacial discrimination capabilities make them superior choices for synthesizing complex alkaloids () and resolving racemic mixtures. By adhering to the self-validating protocols outlined above, researchers can ensure the high enantiomeric excess required for accurate biological activity profiling.
References
Castro-C., A., Juárez-P., J., Gnecco, D., Terán, J. L., Galindo, A., Bernès, S., & Enríquez, R. G. (2005). "Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine." Tetrahedron: Asymmetry.[Link]
Chen, W.-L., Wang, L.-Y., & Li, Y.-J. (2020). "C-H Functionalization of Amino Alcohols by Osmium Tetroxide/NMO or TPAP/NMO: Protecting Group-Free Synthesis of Indolizidines (-)-223AB and 3-epi-(-)-223AB." European Journal of Organic Chemistry.[Link]
Comparative
Stereochemical Validation of (R)-2-Phenyl-2-piperidinoethanol: An Advanced Methodological Comparison
(R)-2-Phenyl-2-piperidinoethanol is a highly versatile chiral amino alcohol frequently utilized as a chiral auxiliary or ligand in asymmetric synthesis. Structurally, it presents a unique analytical challenge: it feature...
Author: BenchChem Technical Support Team. Date: March 2026
(R)-2-Phenyl-2-piperidinoethanol is a highly versatile chiral amino alcohol frequently utilized as a chiral auxiliary or ligand in asymmetric synthesis. Structurally, it presents a unique analytical challenge: it features a primary hydroxyl group at C1, a stereogenic center at C2 (
-position), and a tertiary amine (piperidine ring).
Unambiguous assignment of its absolute configuration is non-negotiable in drug development and synthetic applications. Because the stereocenter is located one bond away from the primary alcohol, traditional derivatization methods require careful adaptation. As an Application Scientist, I have structured this guide to objectively compare three orthogonal techniques—Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and the Modified Mosher’s Method. Each section details the physical causality behind the technique and provides a self-validating experimental protocol.
Single-Crystal X-ray Crystallography (SCXRD): The Heavy-Atom Anomalous Dispersion Approach
Causality & Logic
SCXRD is widely considered the1[1]. However, molecules composed strictly of light atoms (C, H, N, O) exhibit weak anomalous scattering, making the Flack parameter statistically unreliable. To circumvent this, we exploit the tertiary amine (piperidino group) of (R)-2-Phenyl-2-piperidinoethanol to form a hydrobromide (HBr) salt. The causality here is straightforward: introducing a heavy atom (Bromine) significantly enhances anomalous dispersion under Cu-K
radiation, ensuring a robust and mathematically sound Flack parameter.
Self-Validating Protocol: HBr Salt Formation & SCXRD
Salt Formation : Dissolve 50 mg of (R)-2-Phenyl-2-piperidinoethanol in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of HBr (1M in ether) dropwise at 0 °C to protonate the piperidine nitrogen, precipitating the ammonium bromide salt.
Crystallization : Isolate the precipitate and dissolve it in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, then diffuse hexane vapor into the solution over 48 hours to grow diffraction-quality single crystals.
Data Acquisition : Mount a single crystal (approx. 0.1 mm) on a diffractometer equipped with a Cu-K
microfocus source ( Å).
Internal Validation : Solve the structure using direct methods. The system is self-validating: the absolute configuration is strictly confirmed as (R) only if the refined Flack parameter is
. A value near 1.0 would indicate the (S)-enantiomer.
When crystallization fails or a rapid solution-phase analysis is required, VCD provides a 2[2]. VCD measures the 3[3]. Unlike Electronic Circular Dichroism (ECD), which relies on the proximity of the stereocenter to a UV-active chromophore, VCD probes the
vibrational modes of the entire molecular framework. This generates a highly specific 3D "fingerprint".
Sample Preparation : Dissolve 15 mg of the analyte in 150
L of (0.1 M concentration). is chosen specifically to minimize solvent IR absorption in the critical cm fingerprint region.
Spectral Acquisition : Inject the solution into a 50
m path-length BaF cell. Acquire the VCD and unpolarized IR spectra simultaneously using a VCD spectrometer (e.g., 3000 scans, 4 cm resolution).
Computational Modeling : Perform a conformational search of the (R)-enantiomer using Molecular Mechanics (e.g., OPLS4). Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to 4[4].
Internal Validation : The protocol validates itself by requiring the experimental unpolarized IR spectrum to perfectly match the DFT-calculated IR spectrum before any VCD signals are compared. Once vibrational modes are validated, comparing the signs of the VCD bands yields an Enantiomeric Similarity Index (ESI). An ESI > 0.8 confirms the (R)-configuration.
Fig 1. Self-validating VCD workflow comparing theoretical and experimental spectra.
NMR Spectroscopy: Modified Mosher’s Method for Primary Alcohols
Causality & Logic
Standard Mosher’s ester analysis is 5[5]. For primary alcohols like 2-Phenyl-2-piperidinoethanol, the stereocenter is at the C2 (
) position, one bond further away from the derivatization site. However, by derivatizing the primary -OH with (R)- and (S)--methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we create diastereomeric esters. The spatial orientation of the MTPA phenyl ring causes anisotropic magnetic shielding of the protons on the C2 stereocenter and the adjacent piperidine ring. By calculating the chemical shift differences (), the6[6].
Derivatization : Divide the alcohol into two 5 mg aliquots. Dissolve each in 0.5 mL anhydrous pyridine.
Esterification : To the first aliquot, add 3 equivalents of (R)-MTPA-Cl (which yields the (S)-MTPA ester). To the second, add 3 equivalents of (S)-MTPA-Cl (which yields the (R)-MTPA ester). Stir at room temperature for 4 hours.
Purification & Acquisition : Quench with water, extract with ethyl acetate, and purify via micro-column chromatography. Acquire high-resolution
NMR (600 MHz) in .
Internal Validation : Calculate
for the C2 proton, the phenyl protons, and the piperidine -protons. The model validates itself if all protons on one side of the MTPA plane show a consistent positive value, while the other side shows negative values. This consistent spatial distribution confirms the (R)-configuration of the C2 center.
Fig 2. Modified Mosher's method logic for β-chiral primary alcohols.
Quantitative Comparison of Methodologies
To assist researchers in selecting the optimal workflow based on their laboratory's constraints, the following table summarizes the performance metrics of each technique:
Analytical Method
Typical Sample Amount
Measurement Time
Accuracy / Reliability
Key Limitations
SCXRD (Heavy Atom Salt)
< 1 mg (Single Crystal)
24–48 hours
Definitive (Gold Standard)
Strictly requires the growth of high-quality diffracting single crystals.
VCD Spectroscopy
10–15 mg
4–12 hours
High (Model-dependent)
Requires accurate DFT conformational searching; limited by solvent IR cutoff.
Modified Mosher's (NMR)
2–5 mg
6–8 hours
Moderate to High
Requires chemical derivatization; values for primary alcohols can be subtle.
References
Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols : BenchChem. 1
Absolute configuration of complex chiral molecules : Spark904. 2
Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations : JASCO. 4
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons : Nature Protocols (PubMed).5
Application of Modified Mosher's Method for Primary Alcohols With a Methyl Group at C2 Position : Chemical and Pharmaceutical Bulletin (PubMed). 7
Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones : ResearchGate. 6
Chromatographic Purity Assessment of (R)-2-Phenyl-2-piperidinoethanol
The following is a comprehensive Publish Comparison Guide for the chromatographic purity assessment of (R)-2-Phenyl-2-piperidinoethanol . Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS 135286-01-0) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive Publish Comparison Guide for the chromatographic purity assessment of (R)-2-Phenyl-2-piperidinoethanol .
Executive Summary
(R)-2-Phenyl-2-piperidinoethanol (CAS 135286-01-0) is a critical chiral
-amino alcohol intermediate, often utilized as a chiral ligand in asymmetric catalysis (e.g., diethylzinc additions) or as a pharmacophore in drug development. Its purity—specifically its Enantiomeric Excess (ee%) —is a Critical Quality Attribute (CQA) that directly dictates the stereoselectivity of downstream reactions.
This guide compares three chromatographic methodologies for assessing the purity of this compound. While generic methods exist, the basicity of the piperidine moiety and the steric bulk of the phenyl group present unique separation challenges, particularly peak tailing and resolution stability.
The Verdict:
Best for QC & Robustness: Normal Phase Chiral HPLC (Method A).
Best for High-Throughput/Green Chemistry: Supercritical Fluid Chromatography (SFC) (Method B).
Best for Biological Matrices: Reversed-Phase Chiral HPLC (Method C).
Chemical Context & Separation Challenges
The target molecule, 2-phenyl-2-(piperidin-1-yl)ethanol , features a chiral center at the benzylic position (C2) and a tertiary amine (piperidine ring).
Basicity: The piperidine nitrogen (
) interacts strongly with residual silanols on silica supports, leading to severe peak tailing.
Chromophore: The phenyl ring allows UV detection at 254 nm, but sensitivity is higher at 210–220 nm.
Chiral Recognition: The spatial arrangement of the phenyl and piperidine groups requires a stationary phase capable of
- interactions and inclusion complexation.
Diagram 1: Method Development Decision Tree
The following logic flow illustrates the selection process for the optimal method based on laboratory constraints.
Caption: Decision matrix for selecting the appropriate chromatographic mode based on sample matrix and throughput requirements.
Comparative Methodology Analysis
Method A: Normal Phase Chiral HPLC (The Gold Standard)
This is the reference method for synthetic purity assessment. It utilizes an amylose-based stationary phase which has shown superior recognition for phenyl-amino alcohols compared to cellulose derivatives.
Note: High pH is required to keep the amine uncharged for better interaction with the chiral selector.
Data Comparison Table
Metric
Method A (NP-HPLC)
Method B (SFC)
Method C (RP-HPLC)
Resolution ()
> 3.5 (Excellent)
> 2.8 (Good)
~ 1.8 (Moderate)
Analysis Time
15 - 20 mins
3 - 5 mins
25 - 30 mins
Tailing Factor ()
1.1 (with DEA)
1.2
1.4
LOD (Sensitivity)
Moderate (UV 254nm)
Moderate
High (MS Compatible)
Solvent Cost/Run
High (Hexane)
Low ()
Medium (Aq/ACN)
Robustness
High
Medium (Pressure sensitive)
Medium (pH sensitive)
Detailed Experimental Protocol
Selected Protocol: Method A (Normal Phase HPLC)
Rationale: This method provides the highest resolution and is universally reproducible in standard QC labs without specialized SFC equipment.
Standard: (R)-2-Phenyl-2-piperidinoethanol reference standard (>99% ee).
System: HPLC with UV/Vis detector (e.g., Agilent 1260 or Waters Alliance).
Step-by-Step Workflow
Phase 1: Mobile Phase Preparation
Measure: Transfer 900 mL of n-Hexane and 100 mL of Isopropanol into a 1L volumetric flask.
Add Modifier: Add 1.0 mL of Diethylamine (DEA). Critical: DEA acts as the silanol blocker.
Mix & Degas: Sonicate for 10 minutes. Do not filter through nylon membranes (nylon absorbs basic modifiers); use PTFE if filtration is necessary.
Phase 2: System Equilibration
Install Column: Chiralpak AD-H (
mm, ).
Flow Ramp: Gradually increase flow to 1.0 mL/min .
Temperature: Set column oven to 25°C .
Equilibrate: Flush with mobile phase for at least 30 minutes until the baseline stabilizes at 254 nm.
Phase 3: Sample Preparation
Stock Solution: Dissolve 5 mg of the sample in 1 mL of Isopropanol.
Dilution: Dilute to 0.5 mg/mL using the Mobile Phase.
Filtration: Filter through a 0.45
PTFE syringe filter into an amber vial.
Phase 4: Analysis & Calculation
Injection: Inject 10
.
Detection: Monitor at 254 nm (aromatic ring) and 220 nm (piperidine/end absorption).
Elution Order: typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer (confirm with pure standards as elution order can reverse based on solvent ratios).
Calculation:
Diagram 2: Analytical Workflow (Method A)
Caption: Operational workflow for the Normal Phase HPLC assessment of chiral purity.
Troubleshooting & Optimization
Problem: Peak Tailing (
).
Root Cause: Interaction between the piperidine nitrogen and silica silanols.
Fix: Increase DEA concentration to 0.2% or switch to "immobilized" phases (Chiralpak IA) which are more robust.
Problem: Poor Resolution (
).
Root Cause: Insufficient chiral recognition.
Fix: Lower temperature to 15°C (improves enantioselectivity) or reduce IPA content to 5% (increases retention and separation).
References
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol. Int. J. Mol. Sci., 17(1), 17. (Cited for context on piperidine-ethanol class separations). Retrieved from [Link]
Advanced Laboratory Safety & Disposal Guide: (R)-2-Phenyl-2-piperidinoethanol As drug development professionals and synthetic chemists, handling chiral building blocks like (R)-2-Phenyl-2-piperidinoethanol requires a rig...
As drug development professionals and synthetic chemists, handling chiral building blocks like (R)-2-Phenyl-2-piperidinoethanol requires a rigorous approach to both operational utility and environmental stewardship. Because this compound features a piperidine ring—a basic, nitrogenous heterocycle—its disposal cannot be treated as generic organic waste. Improper routing can lead to aquatic toxicity, the generation of carcinogenic byproducts, and severe regulatory penalties.
This guide provides a self-validating, mechanistic approach to the safe handling and disposal of (R)-2-Phenyl-2-piperidinoethanol, ensuring your laboratory maintains the highest standards of scientific integrity and environmental safety.
Physicochemical Hazard Profile
To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The structural combination of a lipophilic phenyl group, a basic piperidine nitrogen, and a primary alcohol dictates its environmental persistence and reactivity[1].
Quantitative Hazard Summary
Property
Value
Operational & Disposal Causality
Chemical Name
(R)-2-Phenyl-2-piperidinoethanol
Stereochemistry does not alter waste routing; disposal protocols apply equally to the (S)-enantiomer and racemate.
CAS Registry Number
154472-05-6
Mandatory identifier for manifesting and EPA tracking[1].
LogP (Octanol/Water)
~2.0 - 4.2
Moderate lipophilicity indicates a high risk of bioaccumulation. Drain disposal is strictly prohibited due to aquatic toxicity risks[1][2].
Functional Groups
Tertiary Amine, Primary Alcohol
Imparts alkalinity. Amino alcohols can react with nitrites under acidic conditions to form highly carcinogenic nitrosamines[3].
Regulatory Framework & RCRA Classification
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), (R)-2-Phenyl-2-piperidinoethanol is not explicitly listed by name on the P or U lists. However, it must be managed as a Characteristic Hazardous Waste based on its physical state and solvent matrix at the point of generation[3]:
D001 (Ignitability): If the compound is dissolved in flammable organic solvents (e.g., methanol, ethanol, or ethyl acetate) during synthesis or extraction[4].
D002 (Corrosivity): High-concentration aqueous rinsates containing piperidine derivatives can exhibit high alkalinity (pH ≥ 12.5), triggering corrosive waste protocols[4].
Crucial Safety Insight: Never mix amino alcohol waste streams with acidic oxidizing agents or nitrite-containing solutions, as this catalyzes the formation of nitrosamines[3].
Operational Disposal Workflows
Every protocol in your laboratory must be a closed, self-validating system. Follow these step-by-step methodologies based on the waste matrix.
Workflow A: Solid Waste & Pure Compound Disposal
Applies to: Unused reagents, contaminated weighing paper, and exposed PPE.
Collection: Gather all solid residues into a compatible, puncture-resistant polyethylene (PE) container. Do not use metal containers, which may corrode over time if residual moisture induces alkalinity.
Validation Check (Mass Balance): Weigh the waste container and compare the mass of the discarded material against the mass balance of the consumed reagent. A significant discrepancy indicates an unaccounted spill or residual hold-up in the reaction vessel.
Labeling: Seal the container tightly and label it explicitly: "Hazardous Solid Waste - Contains Nitrogenous Organics (Piperidine Derivatives)."
Routing: Transfer to the facility's central hazardous waste accumulation area for eventual high-temperature incineration[5].
Workflow B: Organic Liquid Waste Segregation
Applies to: Reaction mother liquors and organic solvent extractions.
Segregation: You must separate liquid waste into Halogenated (e.g., Dichloromethane, Chloroform) and Non-Halogenated (e.g., Ethyl Acetate, Alcohols) streams.
Causality: Halogenated solvents require specialized incinerators equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) gas. Mixing non-halogenated piperidine waste into halogenated streams unnecessarily increases the thermal load and disposal cost.
Containment: Pour the waste into a grounded, high-density polyethylene (HDPE) carboy using a funnel equipped with a vapor filter.
Validation Check (Compatibility): Before adding to a bulk carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of the new waste in a fume hood. Monitor for exothermic reactions or gas evolution for 5 minutes before proceeding with bulk transfer.
Workflow C: Aqueous Rinsate Neutralization
Applies to: Glassware washing and aqueous extraction layers.
Initial Assessment: Measure the initial pH of the aqueous waste using a calibrated pH probe.
Neutralization: Slowly add 1M Hydrochloric Acid (HCl) under continuous magnetic stirring until the pH reaches a neutral range of 6.0–8.0.
Validation Check (Buffer Drift): Allow the solution to stabilize for 15 minutes and re-measure the pH. Because the piperidine ring acts as a buffer, the pH may drift upward. If it exceeds 8.0, titrate with additional acid until the neutral pH holds steady.
Disposal: Once validated, transfer the neutralized solution to the designated aqueous hazardous waste carboy. Do not pour down the drain.
Spill Response & Decontamination Protocol
In the event of a localized spill, immediate and calculated action is required to prevent inhalation exposure and surface contamination.
Isolation: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
Absorption: Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill.
Causality: Do NOT use sawdust or cellulose-based absorbents. Organic liquids mixed with cellulose can lower the auto-ignition temperature, creating a risk of spontaneous combustion[3][6].
Collection: Scoop the saturated absorbent using non-sparking tools into a hazardous waste bag.
Validation Check (Surface Decontamination): Sweep the area and press a damp pH test strip against the cleaned surface. If the strip indicates residual alkalinity (pH > 7), wash the surface with a mild 5% acetic acid solution to neutralize the remaining amine, followed by a final distilled water wipe.
Mechanistic Pathway of Thermal Degradation
Incineration is the only EPA-approved, feasible method for the complete destruction of nitrogenous organic laboratory waste[5]. When (R)-2-Phenyl-2-piperidinoethanol (
) is combusted, the carbon and hydrogen oxidize into and . However, the nitrogen atom in the piperidine ring is prone to forming hazardous nitrogen oxides ().
To prevent the release of smog-inducing
gases, the waste must be routed to specialized facilities utilizing secondary combustion chambers and alkaline/NOx scrubbers[7].
Waste routing and thermal degradation pathway for piperidine derivatives.
References
(R)-2-phenyl-2-(piperidin-1-yl)
Source details aquatic toxicity profiles associated with piperidine derivatives.
Source details RCRA considerations and the risk of nitrosamine formation from amino alcohols.
Source details EPA D001 and D002 characteristic waste coding for amino alcohol mixtures.
Source details the necessity of high-temperature incineration for nitrogenous organic laboratory waste.
Source details the mechanisms of NOx scrubbers used in the thermal degradation of nitrogenous compounds.
Personal protective equipment for handling (R)-2-Phenyl-2-piperidinoethanol
This guide outlines the definitive safety and operational protocols for handling (R)-2-Phenyl-2-piperidinoethanol (CAS Ref: 4641-59-2 for racemate; specific enantiomer handling is identical).[1] As a Senior Application S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the definitive safety and operational protocols for handling (R)-2-Phenyl-2-piperidinoethanol (CAS Ref: 4641-59-2 for racemate; specific enantiomer handling is identical).[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for the (R)-enantiomer may be limited in public repositories, its structural components—a piperidine ring and a benzylic alcohol—dictate a high-hazard classification .[1] We treat this substance as a Corrosive (Category 1B) and Acutely Toxic agent.[2][3] The protocols below are designed to eliminate exposure risks completely.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the "Why." This molecule combines the basicity of a secondary amine with the lipophilicity of a phenyl group, facilitating rapid dermal absorption.
Cartridge: Type ABEK-P3 (Organic Vapors, Inorganic Acid Gases, Ammonia/Amines, and Particulates). The "K" (Ammonia/Amine) rating is critical due to the piperidine functionality.
B. Hand Protection (The Double-Glove Protocol)
Standard nitrile gloves are insufficient for prolonged contact with amine-based solvents.
Requirement: Indirect vented chemical splash goggles (ANSI Z87.1+).
Augmentation: A polycarbonate face shield (8-inch minimum) must be worn over goggles during transfer operations to protect against projectile splashes which can cause permanent corneal opacity.